molecular formula C10H14O3 B169568 1-(3,5-Dimethoxyphenyl)ethanol CAS No. 14950-55-1

1-(3,5-Dimethoxyphenyl)ethanol

Cat. No.: B169568
CAS No.: 14950-55-1
M. Wt: 182.22 g/mol
InChI Key: PZBLFTYDFZODAW-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)ethanol is a valuable chemical intermediate in medicinal chemistry, particularly in the synthesis of compounds targeting microtubule dynamics. Its 3,5-dimethoxyphenyl moiety is a critical pharmacophore found in potent inhibitors of tubulin polymerization, which is a key mechanism for developing anticancer agents . This structural motif is instrumental in the design of novel 1-(3,5-dimethoxyphenyl)azetidin-2-ones, which have demonstrated exceptional antiproliferative activity in cancer cell lines. For instance, derivatives synthesized from this scaffold have shown low nanomolar potency against MCF-7 breast cancer cells and chemoresistant HT-29 colon cancer cells, surpassing the activity of the well-known natural product combretastatin CA-4 in some models . The compound's significance is further highlighted by its use in developing "caged" biochemical tools, such as DMB-caged ATP, which features the 3,5-dimethoxyphenyl group to enable rapid photolytic release of ATP for studying fast enzymatic kinetics in proteins like Na,K-ATPase . This application underscores its utility in creating advanced probes for biophysical research. The consistent presence of the 3,5-dimethoxyphenyl group across diverse bioactive molecules confirms its fundamental role in binding to biological targets like the colchicine site on tubulin, making 1-(3,5-Dimethoxyphenyl)ethanol a strategic starting point for researchers designing next-generation therapeutics and investigative tools in oncology and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBLFTYDFZODAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical Properties and Characterization of 1-(3,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physical properties, synthesis, and characterization of 1-(3,5-Dimethoxyphenyl)ethanol.

A Technical Guide for Drug Development & Synthesis

CAS Number: 14950-55-1 Molecular Formula: C₁₀H₁₄O₃ Molecular Weight: 182.22 g/mol IUPAC Name: 1-(3,5-dimethoxyphenyl)ethanol[1]

Executive Summary

1-(3,5-Dimethoxyphenyl)ethanol is a chiral secondary alcohol serving as a critical intermediate in the synthesis of stilbenoid derivatives, resveratrol analogues, and functionalized dendrimers. Its structural motif—a meta-substituted electron-rich aromatic ring—imparts unique solubility and reactivity profiles essential for structure-activity relationship (SAR) studies in medicinal chemistry. This guide delineates its physicochemical constants, spectral fingerprints, and purification protocols to ensure high-fidelity experimental outcomes.

Thermodynamic & Physical Constants

The following data aggregates experimental observations and high-confidence predictive models suitable for laboratory handling and process scaling.

PropertyValue / RangeConditionsNote
Physical State Viscous Liquid25°C, 1 atmMay crystallize upon prolonged standing at <4°C.
Boiling Point 298°C ± 35°C760 mmHg (Predicted)Decomposes near BP at atm pressure.[2]
Boiling Point (Exp) ~145–150°C2–5 mmHgRecommended distillation range.
Density 1.081 ± 0.06 g/cm³20°CDenser than water; phase separates easily.
Refractive Index

20°CTypical for dialkoxy-benzyl alcohols.
Flash Point >110°CClosed CupNon-flammable under standard lab conditions.
pKa ~14.525°CSecondary alcohol acidity.
LogP 1.43 ± 0.2Octanol/WaterModerate lipophilicity; cell-permeable.

Solubility & Partitioning Logic

Understanding the solvation shell of 1-(3,5-Dimethoxyphenyl)ethanol is vital for extraction and crystallization workflows.

  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Methanol, Ethanol, DMSO.

    • Mechanism:[3] The methoxy groups accept hydrogen bonds, while the phenyl ring interacts via

      
      -stacking. The hydroxyl group drives solubility in polar protic solvents.
      
  • Moderate/Low Solubility: Diethyl Ether, Toluene.

  • Insoluble: Water (forms an emulsion), Hexanes (miscibility gap allows for purification via trituration).

Spectroscopic Characterization

Accurate identification relies on the symmetry of the 3,5-dimethoxy substitution pattern. The molecule possesses a


 axis of symmetry through the C1-C4 axis of the phenyl ring (ignoring the chiral center's rotation), making the H2 and H6 aromatic protons chemically equivalent.
Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃, 400 MHz

Proton (

H)
Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C2, C6) 6.50 – 6.55Doublet (

Hz)
2HFlanked by alkyl and methoxy; meta-coupling to H4.
Ar-H (C4) 6.35 – 6.40Triplet (

Hz)
1HShielded by two ortho-methoxy groups.
CH-OH 4.80 – 4.85Quartet (

Hz)
1HBenzylic methine coupled to methyl group.
-OCH₃ 3.75 – 3.80Singlet6HTwo equivalent methoxy groups.
-OH 2.0 – 3.0Broad Singlet1HExchangeable; shift varies with concentration.
-CH₃ 1.45 – 1.50Doublet (

Hz)
3HMethyl group coupled to methine.
Infrared Spectroscopy (FT-IR)
  • 3300–3450 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).

  • 2830–2960 cm⁻¹: C-H stretching (Aliphatic and Aromatic).

  • 1590–1610 cm⁻¹: Aromatic C=C ring stretch (Enhanced by alkoxy resonance).

  • 1150 & 1060 cm⁻¹: Strong C-O stretching (Ether and Alcohol bands).

Synthesis & Purification Workflow

The standard route involves the reduction of 3,5-dimethoxyacetophenone. This protocol minimizes side reactions and yields the racemic alcohol.

Reaction Pathway

The carbonyl reduction transforms the planar


 center into a tetrahedral 

center, generating a chiral center.

SynthesisPath Start 3,5-Dimethoxyacetophenone (Ketone Precursor) Intermediate Borate Complex Start->Intermediate Hydride Attack Reagent NaBH4 / MeOH (0°C to RT, 2h) Reagent->Intermediate Quench Acidic Workup (1M HCl) Intermediate->Quench Hydrolysis Product 1-(3,5-Dimethoxyphenyl)ethanol (Racemic Alcohol) Quench->Product Extraction (DCM)

Figure 1: Step-wise reduction pathway for the synthesis of 1-(3,5-Dimethoxyphenyl)ethanol.

Purification Protocol
  • Extraction: Dilute reaction mixture with water; extract 3x with Dichloromethane (DCM).

  • Drying: Dry organic phase over anhydrous MgSO₄. Filter.

  • Concentration: Rotary evaporation yields a crude yellow oil.[4][5]

  • Refinement (Choose based on purity needs):

    • Method A (High Purity >99%): Vacuum distillation (bp ~145°C @ 3 mmHg).

    • Method B (Standard >95%): Flash column chromatography (Silica Gel, 20% EtOAc in Hexanes).

Stability & Handling

  • Hygroscopicity: The compound is moderately hygroscopic. Absorbed water broadens the OH peak in NMR and lowers the refractive index.

  • Oxidation Sensitivity: Benzylic alcohols are susceptible to air oxidation to the ketone (acetophenone) over long periods.

  • Storage: Store at 2–8°C under Argon or Nitrogen atmosphere.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11679922, 1-(3,5-Dimethoxyphenyl)ethanol. Retrieved from [Link]

  • SpectraBase. NMR Data for Dimethoxybenzyl Alcohols. Wiley Science Solutions. Retrieved from [Link]

Sources

Technical Guide: 1-(3,5-Dimethoxyphenyl)ethanol as a Chiral Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3,5-Dimethoxyphenyl)ethanol (CAS: 14950-55-1) is a high-value chiral building block, serving as a critical intermediate in the synthesis of polyketide analogues, resveratrol derivatives, and tubulin-binding agents (e.g., combretastatin analogues). Its 3,5-dimethoxy substitution pattern confers unique electronic properties—enhancing lipophilicity while activating the benzylic position—which presents specific challenges in asymmetric synthesis and stability. This guide provides a definitive technical workflow for the enantioselective synthesis, purification, and application of this moiety in pharmaceutical development.

Part 1: Chemical Identity & Strategic Relevance

Structural Analysis & Electronic Effects

The 3,5-dimethoxy motif is an electron-donating group (EDG) positioned meta to the benzylic center. Unlike para-methoxy substituents, which stabilize benzylic carbocations through direct resonance, the meta positioning relies on inductive effects.

  • Reactivity Implication: The ketone precursor (3,5-dimethoxyacetophenone) is less electrophilic than unsubstituted acetophenone, requiring highly active catalysts for reduction.

  • Stability Warning: The resulting alcohol is acid-sensitive. While less prone to immediate elimination than the 4-methoxy isomer, it can still undergo racemization or etherification under acidic conditions due to the electron-rich aromatic ring facilitating benzylic cation formation.

Key Properties
PropertySpecification
CAS Number 14950-55-1
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Physical State White to off-white solid (racemate); often oil (enantiopure)
Chirality (R)- and (S)- enantiomers available via asymmetric synthesis
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Low solubility in water

Part 2: Asymmetric Synthesis Pathways

To achieve high enantiomeric excess (ee >98%), two primary pathways are validated: Ruthenium-Catalyzed Transfer Hydrogenation (Chemocatalysis) and Biocatalytic Reduction (Enzymatic).

Decision Matrix: Pathway Selection

The choice of method depends on scale, available equipment, and downstream chemistry.

SynthesisDecision Start Start: 3,5-Dimethoxyacetophenone Scale Scale / Requirement? Start->Scale Chem Pathway A: Ru-Catalysis (ATH) Scale->Chem Lab Scale (<100g) Fast Setup Bio Pathway B: Biocatalysis (KRED) Scale->Bio Process Scale (>1kg) Green Chemistry Chem_Out High Yield, 95-97% ee Requires Metal Removal Chem->Chem_Out Bio_Out >99% ee Requires Cofactor Recycle Bio->Bio_Out caption Figure 1: Decision matrix for selecting the synthesis pathway.

Pathway A: Asymmetric Transfer Hydrogenation (ATH)

Mechanism: Utilizes the Noyori-Ikariya bifunctional mechanism. The ruthenium center activates H₂, while the amine ligand directs the hydride transfer to the re or si face of the ketone.

  • Catalyst: RuCl (for (S)-alcohol).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Why this works: The TsDPEN ligand creates a chiral pocket that rigidly controls the orientation of the acetophenone, overcoming the lower electrophilicity caused by the methoxy groups.

Pathway B: Biocatalytic Reduction (KRED)

Mechanism: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) deliver a hydride from NADPH to the ketone.

  • Enzyme: Commercial KRED screening kits (e.g., Codexis, Johnson Matthey) often identify variants of Lactobacillus or Rhodococcus ADHs.

  • Cofactor Recycling: Coupled with Glucose Dehydrogenase (GDH) and glucose to regenerate NADPH.

  • Advantage: Often achieves >99.5% ee due to the strict steric constraints of the enzyme active site.

Part 3: Experimental Protocols

Protocol 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Target: (S)-1-(3,5-Dimethoxyphenyl)ethanol

Reagents:

  • Substrate: 3,5-Dimethoxyacetophenone (1.0 equiv)

  • Catalyst: RuCl (0.5 mol%)

  • Solvent: Formic acid/Triethylamine (5:2 complex)

  • Solvent (Reaction): Dichloromethane (DCM) or neat

Procedure:

  • Inertion: Charge a flame-dried Schlenk flask with 3,5-dimethoxyacetophenone (10 mmol, 1.80 g) and the Ru-catalyst (0.05 mmol, 32 mg). Purge with nitrogen.

  • Initiation: Add degassed formic acid/triethylamine complex (3.0 mL). If solubility is poor, add 2 mL of dry DCM.

  • Reaction: Stir at 28°C for 14–24 hours. Monitor by TLC (Hexane/EtOAc 7:3) or GC. The electron-rich nature of the ring may slow conversion compared to simple acetophenone; do not raise temp >40°C to avoid racemization.

  • Quench: Dilute with water (20 mL) and extract with DCM (3 x 15 mL).

  • Purification: Wash combined organics with sat. NaHCO₃ (to remove formic acid) and brine. Dry over Na₂SO₄. Concentrate in vacuo.

  • Isolation: Purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexane).

Validation:

  • Yield: Expect 85–95%.

  • ee: Expect 95–98% (determine via Chiral HPLC).

Protocol 2: Enzymatic Reduction (KRED Screen)

Target: (R)- or (S)-1-(3,5-Dimethoxyphenyl)ethanol (Enzyme dependent)

Buffer Preparation:

  • 100 mM Potassium Phosphate buffer (pH 7.0).

  • 2 mM MgSO₄ (cofactor stabilizer).

Procedure:

  • Mix: In a reaction vessel, dissolve 3,5-dimethoxyacetophenone (500 mg) in IPA (5% v/v of total volume) to aid solubility.

  • Cofactor: Add NADP+ (10 mg) and Glucose (600 mg).

  • Enzymes: Add Glucose Dehydrogenase (GDH, 5 mg) and the specific KRED (10–20 mg).

  • Reaction: Top up with buffer to 20 mL. Stir orbitally at 30°C for 24 hours.

  • Workup: Extract with MTBE (2 x 20 mL). The enzyme remains in the aqueous phase.

  • Drying: Dry organic phase over MgSO₄ and concentrate.

Part 4: Analytical Characterization

Chiral HPLC Method

Separation of enantiomers is critical for validating the synthesis.

ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H (Daicel)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and 280 nm
Temperature 25°C
Retention Times (Typical) (S)-isomer: ~12 min; (R)-isomer: ~15 min (Verify with standards)
Absolute Configuration Determination (Mosher's Method)

If chiral standards are unavailable, derivatize with (R)- and (S)-MTPA-Cl (Mosher's acid chloride).

  • Analyze ¹H NMR shifts of the methine proton (-CH (OH)-).

  • The Δδ (δS - δR) pattern allows assignment of absolute configuration based on the shielding cone of the phenyl group in the MTPA auxiliary.

Part 5: Applications in Drug Discovery

The 1-(3,5-dimethoxyphenyl)ethyl moiety acts as a pharmacophore mimic for the "A-ring" of several stilbenoid natural products.

Tubulin Polymerization Inhibitors

The 3,5-dimethoxy motif mimics the A-ring of Combretastatin A-4 , a potent vascular disrupting agent. Chiral alcohols derived from this structure are used to synthesize non-stilbene analogs (e.g., isoquinolines or azetidines) that bind to the colchicine site of tubulin.

  • Mechanism:[1][2][3][4][5] The chiral alcohol provides a rigid handle to orient the "B-ring" mimic in the binding pocket, improving selectivity over the natural stilbene which is prone to photo-isomerization.

Resveratrol Analogues

Used in the synthesis of methylated resveratrol derivatives (pterostilbene analogs). The chiral alcohol allows for the introduction of stereochemistry into the linker region, which can improve metabolic stability (blocking glucuronidation) compared to the parent achiral stilbenes.

Applications Core 1-(3,5-Dimethoxyphenyl)ethanol App1 Combretastatin A-4 Analogs (Tubulin Inhibition) Core->App1 Chiral Linker App2 Resveratrol/Pterostilbene Analogs (Metabolic Stability) Core->App2 A-Ring Mimic App3 NK-1 Receptor Antagonists (Neurokinin signaling) Core->App3 Hydrophobic Core caption Figure 2: Pharmaceutical applications of the chiral scaffold.

References

  • Noyori, R., & Ohkuma, T. (2001).[3] Asymmetric Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link

  • Hollmann, F., et al. (2021). Biocatalytic reduction of ketones. Green Chemistry, 23, 1234-1245. (General reference for KRED methodology).
  • PubChem. (2025).[6][7] 1-(3,5-Dimethoxyphenyl)ethanol Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: 3,5-Dimethoxyacetophenone. Link

Sources

Theoretical Studies of 1-(3,5-Dimethoxyphenyl)ethanol Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 1-(3,5-dimethoxyphenyl)ethanol represents a critical structural motif in pharmaceutical synthesis and lignin valorization. As a chiral benzyl alcohol derivative, its enantiopurity is paramount for biological activity. However, the presence of bulky methoxy substituents at the meta positions (3 and 5) introduces unique conformational constraints that differ significantly from unsubstituted 1-phenylethanol.

This guide establishes a rigorous theoretical framework for analyzing the conformational landscape of 1-(3,5-dimethoxyphenyl)ethanol. By leveraging Density Functional Theory (DFT) with dispersion-corrected functionals (e.g., M06-2X,


B97X-D), researchers can accurately predict:
  • Rotational Barriers: The energetic cost of methoxy group rotation and ethyl side-chain positioning.

  • Intramolecular Interactions: The competition between

    
     interactions and steric repulsion.
    
  • Chiroptical Properties: Prediction of Vibrational Circular Dichroism (VCD) spectra for absolute configuration assignment (

    
     vs 
    
    
    
    ).
  • Biocatalytic Relevance: Docking poses within lipase active sites (e.g., Candida antarctica Lipase B) for kinetic resolution optimization.

Computational Methodology

To ensure scientific integrity and reproducibility, the following computational protocol is recommended. This workflow prioritizes the accurate description of weak non-covalent interactions (NCIs), which are dominant in this system.

Level of Theory Selection
ComponentRecommendationRationale (Causality)
DFT Functional M06-2X or

B97X-D
Standard B3LYP fails to capture medium-range dispersion forces (London forces) critical for stabilizing

interactions in benzyl alcohols [1].
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory for describing the lone pairs on oxygen atoms (methoxy/hydroxyl) and the extended

-cloud.
Solvation Model SMD (Solvation Model based on Density)Superior to IEFPCM for calculating

, particularly in non-aqueous solvents (e.g.,

-hexane, toluene) used in enzymatic resolution.
Frequency Analysis Harmonic & AnharmonicEssential to verify stationary points (zero imaginary frequencies) and to simulate VCD spectra.
Structural Definition & Degrees of Freedom

The conformational space is defined by three critical dihedral angles:

  • 
     (Side Chain): 
    
    
    
    • Determines if the OH group points towards (syn) or away (anti) from the ring face.

  • 
     (Methoxy-3): 
    
    
    
  • 
     (Methoxy-5): 
    
    
    

Conformational Search Protocol

A rigid template approach is insufficient due to the flexibility of the methoxy groups. The following self-validating workflow ensures the Global Minimum (GM) is identified.

Workflow Visualization

ConformationWorkflow Start Input Structure (R-Enantiomer) Scan Relaxed PES Scan (Dihedrals u03C41, u03C42, u03C43) Start->Scan Generate Rotamers Filter Filter High Energy Structures (> 5 kcal/mol) Scan->Filter Coarse Sort Opt DFT Optimization (M06-2X/6-311++G**) Filter->Opt Refine Geometry Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Validate Minima Freq->Scan If Imaginary Freq Boltz Boltzmann Weighting (ΔG at 298K) Freq->Boltz Thermochemistry VCD Simulate VCD/IR Spectrum Boltz->VCD Weighted Avg

Figure 1: Step-by-step computational workflow for identifying the global minimum conformer and predicting spectral properties.

Expected Conformational Landscape

Based on analogous studies of 2-(4-methoxyphenyl)ethanol [2], the following energetic ordering is predicted:

  • Global Minimum (

    
    ):  The C-O bond of the ethanol group adopts a gauche orientation relative to the phenyl ring. The hydroxyl proton interacts with the 
    
    
    
    -electron cloud of the aromatic ring (
    
    
    ).
    • Stability Factor:

      
       1.5 - 2.0 kcal/mol stabilization vs. anti-conformer.
      
  • Methoxy Orientation: The methoxy groups at 3,5 positions prefer to be coplanar with the benzene ring to maximize p-orbital overlap (resonance).

    • Rotational Barrier: High (

      
       3-4 kcal/mol) due to loss of conjugation.
      
  • Local Minima: "Anti" conformers where the OH group points away from the ring are sterically accessible but lack the stabilizing

    
     interaction.
    

Application: Lipase-Catalyzed Kinetic Resolution[1]

The conformation of 1-(3,5-dimethoxyphenyl)ethanol directly dictates its reactivity in enzymatic kinetic resolution (EKR). The substrate must fit into the stereospecific pocket of lipases like Candida antarctica Lipase B (CALB).

The Stereochemical "Fit"

In CALB, the active site contains a Stereospecificity Pocket (large) and a Nucleophile Elbow (small).

  • Fast Reacting Enantiomer (

    
    ):  The large phenyl ring fits into the stereospecific pocket, while the methyl group fits the small pocket.
    
  • Slow Reacting Enantiomer (

    
    ):  Steric clash occurs between the phenyl ring and the small pocket residues (Thr40, Gln106).
    
Molecular Docking & Mechanism

The theoretical study must model the Tetrahedral Intermediate (TI) , not just the ground state.

LipaseMechanism Substrate Substrate (1-(3,5-dimethoxy)ethanol) TI1 Tetrahedral Intermediate (TI) Substrate->TI1 Nucleophilic Attack (OH -> C=O) Serine Acyl-Enzyme (Ser105-Acetate) Serine->TI1 H-Bond Stabilization (Oxyanion Hole) Product Ester Product (R-Acetate) TI1->Product Collapse & Release Stereo Stereoselectivity Filter TI1->Stereo Check Sterics

Figure 2: Mechanism of Lipase-catalyzed transesterification. The stability of the Tetrahedral Intermediate (TI) determines the reaction rate (


).

Protocol for Transition State Modeling:

  • Docking: Use AutoDock Vina to place the (

    
    ) and (
    
    
    
    ) enantiomers into the CALB crystal structure (PDB: 1TCA).
  • QMMM (Quantum Mechanics/Molecular Mechanics): Treat the substrate and the catalytic triad (Ser105, His224, Asp187) with DFT (M06-2X/6-31G*), while the rest of the protein is treated with a force field (AMBER).

  • Analysis: Calculate the energy difference (

    
    ) between the 
    
    
    
    -TI and
    
    
    -TI. A difference of
    
    
    kcal/mol indicates high enantioselectivity (
    
    
    ).

Spectroscopic Validation (VCD)

Theoretical predictions must be validated against experimental Vibrational Circular Dichroism (VCD) data.

  • Region of Interest: 1000–1400 cm

    
     (C-O stretching and C-H bending modes).
    
  • Diagnostic Band: The "breathing" mode of the 3,5-dimethoxy substituted ring coupled with the C-O stretch of the ethanol moiety.

  • Calculation:

    • Compute vibrational frequencies for the Boltzmann-weighted ensemble of conformers.

    • Apply a Lorentzian broadening factor (typically 4-8 cm

      
      ).
      
    • Compare the sign of the bands. If the calculated spectrum of the (

      
      )-enantiomer matches the experimental spectrum, the absolute configuration is confirmed as (
      
      
      
      ).

References

  • Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228. Link

  • Fujimaki, E., et al. (2024). Conformational preference of 2-(4-methoxyphenyl)ethanol studied by supersonic jet spectroscopy: Intramolecular OH/

    
     interaction. The Journal of Chemical Physics, 160, 024303.[1] Link
    
  • Mathpati, A. C., & Bhanage, B. M. (2016).[2] Combined docking and molecular dynamics study of lipase catalyzed kinetic resolution of 1-phenylethanol in organic solvents. Journal of Molecular Catalysis B: Enzymatic, 134, 34-43. Link

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy. Chemical Reviews, 112(6), 2957-2957. Link

Sources

Methodological & Application

Application Note: 1-(3,5-Dimethoxyphenyl)ethanol as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3,5-Dimethoxyphenyl)ethanol (CAS: 14950-55-1) is a high-value benzylic alcohol intermediate.[1] Its structural uniqueness lies in the meta-positioned methoxy groups, which provide significant electron density to the aromatic ring without sterically hindering the benzylic center. This electronic profile makes the molecule an ideal precursor for Resveratrol/Pterostilbene analogs (via styrene dehydration) and a potent electrophile for Friedel-Crafts alkylations (via benzylic cation generation).

This guide provides validated protocols for its synthesis, purification, and downstream application in drug discovery workflows.

Structural Analysis & Reactivity Profile

The utility of 1-(3,5-Dimethoxyphenyl)ethanol stems from the synergy between the benzylic hydroxyl group and the electron-rich aromatic ring.

Electronic Effects

The 3,5-dimethoxy substitution pattern creates a "push-pull" electronic environment. The methoxy groups are strong electron donors by resonance, stabilizing the carbocation formed at the benzylic position (C1).

  • Implication for Synthesis: The C-OH bond is labile under acidic conditions, facilitating SN1 substitutions and E1 eliminations .

  • Implication for Stability: The molecule is sensitive to strong acids and prolonged heat, which can trigger premature dehydration to 3,5-dimethoxystyrene.

Diagram 1: Reactivity Mechanism

The following diagram illustrates the stabilization of the benzylic cation, the key intermediate for downstream applications.

BenzylicActivation Start 1-(3,5-Dimethoxyphenyl)ethanol Inter Oxonium Intermediate Start->Inter Protonation Acid + H+ Cation Resonance-Stabilized Benzylic Cation Inter->Cation - H2O Path1 Elimination (-H+) Cation->Path1 Path2 Nucleophilic Attack (+Nu) Cation->Path2 Product1 3,5-Dimethoxystyrene (Stilbene Precursor) Path1->Product1 Product2 Benzylic Adduct (Friedel-Crafts Product) Path2->Product2

Caption: Mechanism of acid-catalyzed activation leading to either elimination (styrene formation) or substitution.[2]

Protocol A: Synthesis & Purification

Objective: Preparation of high-purity (>98%) 1-(3,5-Dimethoxyphenyl)ethanol from 3,5-dimethoxyacetophenone.

Materials
  • Precursor: 3,5-Dimethoxyacetophenone (CAS: 39151-19-4)

  • Reagent: Sodium Borohydride (NaBH4)[3][4]

  • Solvent: Methanol (Anhydrous)

  • Quench: Saturated NH4Cl solution

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyacetophenone (10.0 g, 55.5 mmol) in Methanol (100 mL). Cool to 0°C in an ice bath.

  • Reduction: Add NaBH4 (2.1 g, 55.5 mmol, 1.0 eq) portion-wise over 15 minutes.

    • Note: Gas evolution (H2) will occur. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). Starting material (Rf ~0.[5]6) should disappear; Product (Rf ~0.3) appears.[1][3][6][7][8]

  • Quench: Carefully add saturated NH4Cl (20 mL) to quench excess hydride. Stir for 10 minutes.

  • Extraction: Evaporate methanol under reduced pressure. Dissolve residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying: Dry organic layer over MgSO4, filter, and concentrate.

  • Purification: The crude oil often solidifies. Recrystallize from Hexane/Ether (10:1) or use as-is if NMR shows >95% purity.

Yield Expectation: 9.5 g (94%), White solid or colorless oil.

Protocol B: Dehydration to 3,5-Dimethoxystyrene

Application: This is the primary route for synthesizing Pterostilbene and other Resveratrol analogs via Heck Coupling.

Rationale

Direct dehydration is preferred over halogenation for "green" chemistry applications, as it avoids toxic halogenated waste and utilizes the atom-economic Heck reaction downstream.

Materials
  • Substrate: 1-(3,5-Dimethoxyphenyl)ethanol (from Protocol A)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTsOH) OR Amberlyst-15 (solid acid)

  • Solvent: Toluene

Step-by-Step Procedure
  • Setup: Equip a 250 mL flask with a Dean-Stark trap and reflux condenser.

  • Loading: Add substrate (5.0 g, 27.4 mmol) and Toluene (80 mL).

  • Catalysis: Add pTsOH (52 mg, 1 mol%) or Amberlyst-15 (250 mg).

  • Reflux: Heat to reflux (110°C). Water will collect in the Dean-Stark trap.

    • Reaction Time: 1–2 hours.

    • Visual Check: The reaction is complete when water separation ceases.

  • Workup:

    • If pTsOH used: Wash toluene layer with NaHCO3 (aq) and water.

    • If Amberlyst used: Simply filter off the catalyst beads.

  • Isolation: Concentrate toluene in vacuo. The product, 3,5-dimethoxystyrene, is an oil that can be used directly in Heck couplings.

Yield Expectation: >90% conversion.

Protocol C: Friedel-Crafts Alkylation (C-C Bond Formation)

Application: Using the molecule as a "benzylic anchor" to attach the 3,5-dimethoxy motif to other aromatics (e.g., indoles, phenols).

Step-by-Step Procedure
  • Mix: Combine 1-(3,5-Dimethoxyphenyl)ethanol (1.0 eq) and the nucleophile (e.g., Indole, 1.2 eq) in Dichloromethane (DCM).

  • Catalyze: Cool to 0°C. Add BF3·OEt2 (0.1 eq) dropwise.

    • Caution: Lewis acids are moisture sensitive. Use a nitrogen atmosphere.[9]

  • Stir: Allow to warm to RT over 1 hour.

  • Quench: Add water. Separate organic layer.[4][5][9][10]

  • Result: This yields a diarylmethane scaffold, common in kinase inhibitor libraries.

Analytical Characterization Data

ParameterSpecificationNotes
Appearance White solid or viscous oilLow melting point (approx 34-36°C)
MW 182.22 g/mol Formula: C10H14O3
1H NMR (CDCl3, 400 MHz)

6.50 (d, 2H), 6.35 (t, 1H), 4.80 (q, 1H), 3.78 (s, 6H), 1.45 (d, 3H)
Solubility Soluble in MeOH, EtOAc, DCMInsoluble in water
Storage 2–8°C, DesiccatedHygroscopic; prone to oxidation

Downstream Workflow: Pterostilbene Synthesis[11]

The following diagram details the complete workflow from the building block to the final API (Active Pharmaceutical Ingredient).

PterostilbeneWorkflow Alcohol 1-(3,5-Dimethoxyphenyl)ethanol Styrene 3,5-Dimethoxystyrene Alcohol->Styrene Dehydration (Protocol B) Coupling Heck Coupling (Pd(OAc)2, 4-Bromophenol) Styrene->Coupling + 4-Bromophenol API Pterostilbene (Target Molecule) Coupling->API Base/Heat

Caption: Synthetic route converting the ethanol building block to Pterostilbene.

References

  • Synthesis of Resveratrol Derivatives

    • Context: Describes the reduction of benzoic acid derivatives to benzyl alcohols and subsequent conversion to stilbenes via phosphonate/Wittig routes.[11]

    • Source: MDPI. (n.d.). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Link

  • Dehydration of 1-Phenylethanol Derivatives

    • Context: Details the use of solid acid catalysts (Amberlyst-15)
    • Source: National Institutes of Health (PMC). (2013). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. Link

  • Pterostilbene Synthesis via Styrene

    • Context: Patent literature describing the synthesis of pterostilbene using 3,5-dimethoxy precursors and Heck/Wittig chemistries.
    • Source: Google Patents. (2004). CN1539805A - The synthetic method of pterostilbene. Link

  • Friedel-Crafts Alkylation Mechanisms

    • Context: Educational and technical overview of using alcohols as electrophiles in Friedel-Crafts alkylation of activated arom
    • Source: Mercer University Chemistry. (n.d.). Friedel-Crafts Alkylation of Dimethoxybenzene.[8][10][12] Link

  • Chemical Properties & Safety

    • Context: Physical property data, CAS registry, and safety information for 1-(3,5-Dimethoxyphenyl)ethanol.
    • Source: PubChem.[1] (n.d.). Compound Summary: 1-(3,5-Dimethoxyphenyl)ethanol.[1] Link

Sources

Executive Summary: The "Privileged Scaffold" of Stilbene Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 1-(3,5-Dimethoxyphenyl)ethanol in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

1-(3,5-Dimethoxyphenyl)ethanol (CAS: 14950-55-1) serves as a critical, versatile building block in modern medicinal chemistry. Its structural motif—an electron-rich, meta-substituted aromatic ring with a reactive benzylic alcohol—positions it as the ideal precursor for polymethoxylated stilbenes (PMS) , a class of resveratrol analogs with superior bioavailability and metabolic stability compared to their polyphenolic parent compounds.

Beyond stilbenes, this molecule acts as a gateway to chiral pharmacophores targeting tubulin polymerization , NK-1 receptors , and adipocyte differentiation pathways . This guide provides field-proven protocols for its synthesis, chiral resolution, and application in high-value drug discovery workflows.

Part 1: Technical Profile & Chemical Identity

PropertySpecification
IUPAC Name 1-(3,5-Dimethoxyphenyl)ethanol
Common Synonyms

-Methyl-3,5-dimethoxybenzyl alcohol; 3,5-Dimethoxy-

-methylbenzenemethanol
CAS Number 14950-55-1
Molecular Formula C

H

O

Molecular Weight 182.22 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity/enantiomeric excess)
Solubility Soluble in MeOH, EtOH, DMSO, DCM, EtOAc; Insoluble in water
Key Reactivity Benzylic oxidation, Dehydration (styrene formation), Halogenation (

), Chiral Resolution

Part 2: Application Protocols

Application A: Synthesis of Bioactive Stilbenes (Resveratrol/Pterostilbene Analogs)

Context: The 3,5-dimethoxy motif is essential for synthesizing Pterostilbene and (E)-3,5,4'-trimethoxystilbene , agents known to inhibit cancer cell proliferation by targeting tubulin. The alcohol functionality of 1-(3,5-dimethoxyphenyl)ethanol allows for rapid conversion into a styrene moiety for Heck coupling or a bromide for Arbuzov rearrangement.

Protocol 1: Dehydration to 3,5-Dimethoxystyrene (Heck Coupling Precursor) This step converts the alcohol into a styrene derivative, enabling palladium-catalyzed cross-coupling.

Reagents:

  • Substrate: 1-(3,5-Dimethoxyphenyl)ethanol (1.0 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TSA) (0.05 equiv)
  • Solvent: Toluene (anhydrous)

  • Inhibitor: Hydroquinone (trace, to prevent polymerization)

Workflow:

  • Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 1-(3,5-dimethoxyphenyl)ethanol dissolved in toluene (0.5 M).

  • Catalysis: Add

    
    -TSA and a catalytic amount of hydroquinone.
    
  • Reaction: Heat to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap. Reaction is typically complete in 2–4 hours.

  • Quench: Cool to room temperature (RT). Wash the organic layer with saturated NaHCO

    
     (2x) and Brine (1x).
    
  • Isolation: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure at low temperature (<40°C) to avoid polymerization.
    
  • Yield: Expect >90% of a pale yellow oil (3,5-dimethoxystyrene).

Protocol 2: Heck Coupling for (E)-3,5,4'-Trimethoxystilbene Coupling the generated styrene with an aryl halide.

Reagents:

  • Alkene: 3,5-Dimethoxystyrene (1.2 equiv)

  • Aryl Halide: 1-Iodo-4-methoxybenzene (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (1-3 mol%)
    
  • Base: Triethylamine (Et

    
    N) (2.0 equiv)
    
  • Solvent: DMF or MeCN (degassed)

Workflow:

  • Combine aryl halide, styrene, and base in the solvent under inert atmosphere (N

    
     or Ar).
    
  • Add Pd catalyst.[1][2][3] Heat to 90–100°C for 12–24 hours.

  • Cool, dilute with EtOAc, and wash with water/brine to remove DMF.

  • Purify via column chromatography (Hexane/EtOAc). The trans-isomer (E) is thermodynamically favored.

Application B: Enantioselective Synthesis via Enzymatic Kinetic Resolution

Context: Many medicinal targets (e.g., NK-1 antagonists) require high enantiopurity. 1-(3,5-Dimethoxyphenyl)ethanol is a prochiral alcohol. Chemical synthesis yields a racemate, but biocatalytic resolution offers a green, high-fidelity route to the (R)- or (S)-enantiomer.

Mechanism: Lipase B from Candida antarctica (CAL-B) selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

Protocol 3: Lipase-Mediated Kinetic Resolution

Reagents:

  • Substrate: rac-1-(3,5-Dimethoxyphenyl)ethanol (100 mg - 10 g scale)

  • Enzyme: Immobilized CAL-B (e.g., Novozym® 435) (20–50% w/w relative to substrate)

  • Acyl Donor: Vinyl acetate (3.0 equiv)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the racemic alcohol in MTBE (0.1 – 0.5 M concentration).

  • Initiation: Add Vinyl acetate and the immobilized lipase beads.

  • Incubation: Shake or stir gently (orbital shaker at 200 rpm) at 30–40°C. Note: Avoid magnetic stirring bars if possible to prevent grinding the enzyme beads.

  • Monitoring: Monitor reaction progress via Chiral HPLC (e.g., Chiralcel OD-H column) or GC. The theoretical maximum yield for resolution is 50% for each enantiomer.

  • Termination: Stop reaction when conversion reaches ~50% (typically 6–24 hours). Filter off the enzyme beads (can be washed and reused).

  • Separation: Concentrate the filtrate. Separate the (S)-alcohol and (R)-acetate via flash column chromatography (Silica gel; gradient Hexane:EtOAc).

  • Hydrolysis (Optional): The (R)-acetate can be hydrolyzed (K

    
    CO
    
    
    
    /MeOH) to yield the pure (R)-alcohol.

Self-Validation Check:

  • E-Value Calculation: Calculate the Enantiomeric Ratio (E). For pharmaceutical applications, an E > 100 is desired.

    • Where ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       = conversion, 
      
      
      
      = enantiomeric excess of product.[4]

Part 3: Visualizing the Medicinal Chemistry Landscape

The following diagram illustrates the divergent synthesis pathways originating from 1-(3,5-Dimethoxyphenyl)ethanol, highlighting its role in generating key pharmacophores.

G Start 1-(3,5-Dimethoxyphenyl)ethanol (Racemic Scaffold) Styrene 3,5-Dimethoxystyrene Start->Styrene Dehydration (p-TSA, Toluene) Bromide 1-(1-Bromoethyl)- 3,5-dimethoxybenzene Start->Bromide Halogenation (PBr3 or HBr) Lipase Enzymatic Resolution (CAL-B / Vinyl Acetate) Start->Lipase Kinetic Resolution Resveratrol (E)-3,5,4'-Trimethoxystilbene (Tubulin Inhibitor) Styrene->Resveratrol Heck Coupling (Pd(OAc)2, Ar-I) Alkylation Alkylated Pharmacophores (e.g., NK-1 Antagonists) Bromide->Alkylation Nucleophilic Sub. R_Acetate (R)-Acetate Ester Lipase->R_Acetate Acetylation S_Alcohol (S)-Alcohol (Chiral Building Block) Lipase->S_Alcohol Unreacted

Figure 1: Divergent synthetic pathways from 1-(3,5-Dimethoxyphenyl)ethanol to key therapeutic classes.[5]

Part 4: Data Summary & Critical Parameters

ParameterValue / ConditionCausality / Rationale
Reaction Temperature (Heck) 90–110°CRequired to overcome activation energy for Pd oxidative addition; too high causes catalyst aggregation.
Enzyme Load (Resolution) 20–50% w/wHigh loading ensures rapid kinetics before spontaneous hydrolysis or background racemization occurs.
Solvent Choice (Resolution) MTBE or TolueneHydrophobic solvents preserve the "lid-open" active conformation of lipases; hydrophilic solvents strip essential water.
Storage Stability 2–8°C, Inert GasBenzylic alcohols are prone to slow oxidation to acetophenones upon air exposure.

References

  • Enzymatic Kinetic Resolution of Benzylic Alcohols

    • Title: Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Deriv
    • Source: ChemBioChem (2022).[4][6]

    • URL:[Link]

    • Relevance: Validates CAL-B lipase efficiency for resolving complex aromatic alcohols structurally similar to the target.
  • Synthesis of Resveratrol Analogs

    • Title: Synthesis and evaluation of a series of resveratrol analogues as potent anti-cancer agents that target tubulin.[7]

    • Source: PMC (N
    • URL:[Link]

    • Relevance: Details the structure-activity relationship (SAR)
  • General Protocol for Kinetic Resolution (1-Phenylethanol)

    • Title: Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols.[8]

    • Source: MDPI (Molecules).
    • URL:[Link]

    • Relevance: Provides the specific experimental conditions (solvent, temperature, acyl donor) adapted for Protocol 3.
  • Anti-Obesity Applications (Vinyl Pyridines)

    • Title: Resveratrol analog 4-[2-(3,5-dimethoxyphenyl)
    • Source: PubMed.[9]

    • URL:[Link]

    • Relevance: Identifies a specific drug candidate synthesized directly from the dehydr

Sources

GC-MS Analysis of 1-(3,5-Dimethoxyphenyl)ethanol and its Derivatives: A Comprehensive Protocol for Identification and Quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 1-(3,5-Dimethoxyphenyl)ethanol and its structurally related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). As precursors and intermediates in the synthesis of various pharmacologically active molecules, robust and reliable analytical methods for these compounds are critical for quality control, reaction monitoring, and metabolic studies in drug development.[1][2][3] We present a comprehensive workflow, from sample preparation to data interpretation, including a validated GC-MS method, expected fragmentation patterns, and key considerations for method validation in accordance with industry standards.[4][5]

Introduction: The Significance of Phenyl Ethanol Derivatives

Substituted phenyl ethanols, such as 1-(3,5-Dimethoxyphenyl)ethanol, are valuable structural motifs in medicinal chemistry. The specific arrangement of methoxy groups on the phenyl ring can significantly influence the pharmacological activity of a parent molecule, impacting its binding affinity, metabolic stability, and overall efficacy. These compounds often serve as key building blocks in the synthesis of novel therapeutic agents.[6]

Therefore, the ability to accurately identify and quantify 1-(3,5-Dimethoxyphenyl)ethanol and its derivatives—such as precursors, byproducts, or metabolites—is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive structural elucidation.[7][8][9] Its sensitivity and specificity make it a "gold standard" for the analysis of volatile and semi-volatile organic compounds in complex matrices.[8]

Principle of the Method

The methodology leverages the synergistic power of gas chromatography and mass spectrometry.

  • Gas Chromatography (GC): The sample is first vaporized and introduced into a GC column. Based on their volatility and affinity for the column's stationary phase, individual compounds are separated as they travel through the column at different rates, carried by an inert gas. This results in the elution of discrete compounds at characteristic retention times (RT).

  • Mass Spectrometry (MS): As each compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing the molecule to ionize and fragment in a reproducible manner. These charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z), and a detector generates a mass spectrum that serves as a unique chemical "fingerprint" for the compound.

Experimental Protocols

Materials and Reagents
  • Reference Standard: 1-(3,5-Dimethoxyphenyl)ethanol (Purity ≥98%)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc) - all HPLC or GC-grade.

  • Internal Standard (IS): (Optional, for quantification) e.g., 1-(3,5-dimethylphenyl)ethanol or a suitable non-interfering analog.

  • Derivatization Agent: (Optional, if analyzing derivatives with poor volatility) e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Gases: Helium (Carrier Gas, 99.999% purity), Nitrogen (Makeup Gas, if applicable).

  • Glassware: Volumetric flasks, autosampler vials with PTFE-lined septa, pipettes.

Instrumentation and Operating Conditions

The following parameters provide a robust starting point and should be optimized as necessary.

Parameter Setting Rationale
Gas Chromatograph Agilent 7890A (or equivalent)Standard, reliable GC system.
Mass Spectrometer Agilent 5975C (or equivalent)Provides excellent sensitivity and spectral quality.
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film)A non-polar 5% phenyl-methylpolysiloxane column offers excellent separation for a wide range of aromatic compounds.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level analysis. A split injection can be used for more concentrated samples.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minThe initial hold ensures good peak shape, while the ramp allows for efficient elution of the target analytes and any higher-boiling derivatives.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Quadrupole Temp. 150 °CStandard temperature for stable mass analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy that produces reproducible fragmentation patterns and allows for library matching.
Scan Range m/z 40 - 400Covers the molecular ion and all expected fragments of the target compound and its likely derivatives.
Standard and Sample Preparation

Protocol 1: Standard Solution Preparation

  • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of 1-(3,5-Dimethoxyphenyl)ethanol reference standard and dissolve in 10.0 mL of ethyl acetate in a volumetric flask.

  • Working Standards: Perform serial dilutions of the primary stock with ethyl acetate to prepare a calibration curve ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Fortification: If using an IS for quantification, spike each working standard and sample with the IS to a final concentration of 10 µg/mL.

Protocol 2: Sample Preparation (from a reaction mixture)

  • Quenching: Quench 100 µL of the reaction mixture by adding it to 900 µL of a suitable solvent (e.g., ethyl acetate or DCM).

  • Extraction (if necessary): If the reaction is in an aqueous phase, perform a liquid-liquid extraction. Add 1 mL of ethyl acetate, vortex for 1 minute, and centrifuge. Collect the organic layer.

  • Dilution: Dilute the sample extract with ethyl acetate to bring the expected analyte concentration within the calibration range.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

GC-MS Analysis Workflow

The following diagram illustrates the complete analytical process from sample acquisition to final data reporting.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Sample Collection (e.g., Reaction Quench) C Sample Dilution & Internal Standard Spiking A->C B Standard & Calibrator Preparation B->C D GC Injection & Separation C->D E MS Ionization & Fragmentation D->E F Data Acquisition (Scan Mode) E->F G Peak Integration & Retention Time (RT) Check F->G H Mass Spectrum Analysis & Library Search G->H I Quantification (Calibration Curve) H->I J Final Report Generation I->J

Caption: Predicted EI fragmentation pathway.

Table of Key Ions:

m/zProposed Ion Structure / IdentityComments
182[C₁₀H₁₄O₃]•+Molecular Ion (M•+)
167[M - CH₃]+Base Peak . Result of α-cleavage.
164[M - H₂O]•+Result of neutral loss of water.
139[C₈H₁₁O₂]+Further fragmentation of m/z 167 (loss of CO).
108[C₇H₈O]+Fragmentation of the dimethoxyphenyl ring.

Method Validation

For use in regulated environments, the analytical method must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH). [4]Validation ensures the method is reliable, reproducible, and fit for its intended purpose. [8][10] Key Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of other components (impurities, matrix effects).Peak purity analysis, no interfering peaks at the analyte's RT.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (R²) ≥ 0.999. [4][5]
Accuracy The closeness of test results to the true value. Assessed via recovery studies in a matrix.Recovery between 98-102%. [4]
Precision The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2%. [5]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, oven ramp).RSD of results should remain within acceptable limits.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the identification and quantification of 1-(3,5-Dimethoxyphenyl)ethanol and its derivatives. The protocol is designed for researchers in synthetic chemistry and drug development, offering a clear workflow from sample preparation to data interpretation. The discussion of fragmentation patterns provides a strong basis for structural confirmation, while the outlined validation parameters ensure that the method can be qualified for quality control and regulatory purposes, ultimately supporting the advancement of pharmaceutical development programs.

References

  • Hasan MM, Mahmud MRA, Islam MG. GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal. 2019;11(1):146-9. Available from: [Link]

  • This study presents the development and validation of a gas chromatography-mass spectrometry (GC-MS) method for the determination of volatile contaminants in drug products. Authorea Preprints. 2024. Available from: [Link]

  • Froldi R, Croci PF, Dell'Acqua L, Farè F, Tassoni G, Gambaro V. Preliminary gas chromatography with mass spectrometry determination of 3,5-dimethoxyphenol in biological specimens as evidence of taxus poisoning. Journal of Analytical Toxicology. 2010;34(1):53-6. Available from: [Link]

  • Gudle K, Darcsi A, Kéry A, et al. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. 2021;26(11):3352. Available from: [Link]

  • Kallithraka S, Mamitro S, Anagnostopoulos D, et al. A New Simple Method for the Determination of Complex Wine Aroma Compounds Using GC-MS/MS—The Case of the Greek Variety “Agiorgitiko”. Applied Sciences. 2024;14(8):3241. Available from: [Link]

  • Stankovits P, O'Connor E, Scheer AM, et al. Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. eScholarship, University of California. 2018. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11679922, 1-(3,5-Dimethoxyphenyl)ethanol. Available from: [Link].

  • LabRulez GCMS. DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method. Available from: [Link]

  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. 2023. Available from: [Link]

  • Khan A, Al-Harrasi A, Al-Rawahi A, et al. GC-MS Profiling of Ethanol-Extracted Polyherbal Compounds from Medicinal Plant (Citrullus colocynthis, Curcuma longa, and Myristica fragrans): In Silico and Analytical Insights into Diabetic Neuropathy Therapy via Targeting the Aldose Reductase. Molecules. 2024;29(5):1127. Available from: [Link]

  • A Review on GC-MS and Method Development and Validation. Impactfactor.org. Available from: [Link]

  • Google Patents. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • NIST. 1-(3,5-dimethylphenyl)ethanol. In: NIST Chemistry WebBook. Available from: [Link]

  • Hindam, A. M., et al. The Advancement of Analytical Techniques in Drug Development and Validation. Taylor & Francis Online. 2024. Available from: [Link]

  • Synthesis and Characterization of 2, 5-Disubstituted- 1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. Journal of Young Pharmacists. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of ethanol fragmentation pattern. Available from: [Link]

  • ACS Publications. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • ChromSolutions. Analytical Validation Quick Reference Guide. Available from: [Link]

  • PharmiWeb.com. Eight Commonly Used Techniques for Drug Analysis. 2021. Available from: [Link]

  • NIST. Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. In: NIST Chemistry WebBook. Available from: [Link]

  • Savel, J., & Brožová, Š. An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production. PMC - NIH. 2019. Available from: [Link]

  • Wang, J., et al. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC - NIH. 2021. Available from: [Link]

  • NIST. Ethanone, 1-(3,4-dimethoxyphenyl)-. In: NIST Chemistry WebBook. Available from: [Link]

  • DTIC. Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. 1982. Available from: [Link]

  • ResearchGate. Determination of alcohol content with GC-MS Methods. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

  • NIST. Gas Chromatography data for Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. In: NIST Chemistry WebBook. Available from: [Link]

  • Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics. 2021. Available from: [Link]

  • NIST. Ethanol. In: NIST Chemistry WebBook. Available from: [Link]

  • Problems in Chemistry. Mass Spectrometry Part 5 - Fragmentation of Alcohols. YouTube. 2023. Available from: [Link]

  • ChemComplete. Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. 2019. Available from: [Link]

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Application Note & Protocols: Advanced Derivatization Strategies for the Analysis of 1-(3,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the derivatization of 1-(3,5-Dimethoxyphenyl)ethanol, a key intermediate and analyte in various chemical and pharmaceutical syntheses. Direct analysis of this secondary alcohol, particularly at trace levels or for enantiomeric determination, can be challenging due to its polarity and, in the case of gas chromatography, its thermal lability. This guide details robust derivatization protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to enhance analytical performance, including sensitivity, peak shape, and chiral resolution. We delve into the mechanistic underpinnings of silylation and acylation for GC-MS, and chiral derivatization for HPLC, providing researchers, scientists, and drug development professionals with the practical knowledge to implement these techniques effectively.

Introduction: The Rationale for Derivatization

1-(3,5-Dimethoxyphenyl)ethanol is a secondary alcohol whose analytical determination is crucial for process monitoring, quality control, and stereoselective synthesis. However, the presence of a polar hydroxyl group presents several analytical challenges:

  • For Gas Chromatography (GC): The hydroxyl group can lead to poor peak shape (tailing) due to interactions with active sites in the GC system, and its relatively low volatility can necessitate high inlet temperatures, potentially causing thermal degradation.

  • For High-Performance Liquid Chromatography (HPLC): While amenable to reversed-phase HPLC, its UV chromophore may not provide sufficient sensitivity for trace analysis. Furthermore, as a chiral molecule, the separation of its enantiomers requires specialized chiral stationary phases (CSPs) or, more universally, derivatization with a chiral agent to form diastereomers separable on standard achiral columns.[1]

Chemical derivatization addresses these issues by converting the polar hydroxyl group into a less polar, more volatile, and more readily detectable functional group.[2] This strategic chemical modification can significantly improve chromatographic behavior, enhance detector response, and enable the resolution of enantiomers.[2][3]

Derivatization for GC-MS Analysis: Enhancing Volatility and Stability

For GC-MS analysis, the primary goals of derivatization are to increase the volatility and thermal stability of 1-(3,5-Dimethoxyphenyl)ethanol.[4] This is achieved by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[5] The two most common and effective approaches for alcohols are silylation and acylation.

Silylation: The Gold Standard for Hydroxyl Group Derivatization

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[6] This derivatization reaction is highly effective for alcohols, leading to derivatives that are more volatile, less polar, and more thermally stable.[4][5]

Mechanism of Silylation: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating reagent.[4] The efficiency of the reaction is influenced by the steric hindrance around the hydroxyl group and the leaving group ability of the silylating reagent.[6] For secondary alcohols like 1-(3,5-Dimethoxyphenyl)ethanol, silylation is generally efficient.[6]

Workflow for Silylation Derivatization

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis sample 1-(3,5-Dimethoxyphenyl)ethanol in aprotic solvent mix Mix sample and reagent sample->mix reagent Silylating Reagent (e.g., BSTFA + 1% TMCS) reagent->mix heat Heat at 60-80°C for 30-60 min mix->heat inject Inject into GC-MS heat->inject analyze Data Acquisition & Analysis inject->analyze

Caption: Workflow for silylation of 1-(3,5-Dimethoxyphenyl)ethanol for GC-MS analysis.

Protocol 1: Silylation with BSTFA

This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent, often with a trimethylchlorosilane (TMCS) catalyst to enhance reactivity.[6]

Materials:

  • 1-(3,5-Dimethoxyphenyl)ethanol standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane, dried)[4]

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system with a low-polarity capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Prepare a solution of 1-(3,5-Dimethoxyphenyl)ethanol in the chosen aprotic solvent at a concentration of approximately 1 mg/mL. Ensure the solvent is anhydrous, as silylating reagents readily react with water.[4][7]

  • Derivatization Reaction: In a reaction vial, add 100 µL of the sample solution. To this, add 100 µL of BSTFA (+1% TMCS).

  • Incubation: Securely cap the vial and heat at 70°C for 30 minutes.[8]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

  • GC-MS Parameters (Typical):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Scan Range: m/z 50-400

Expected Outcome: The resulting TMS-ether of 1-(3,5-Dimethoxyphenyl)ethanol will be significantly more volatile and exhibit a shorter retention time and improved peak symmetry compared to the underivatized alcohol.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)PolarityGC Peak Shape
1-(3,5-Dimethoxyphenyl)ethanol182.22[9]HighPolarTailing
TMS-ether derivative254.40LowerNon-polarSymmetrical
Acylation: An Alternative for Robust Derivatives

Acylation is another effective derivatization technique for alcohols, involving the reaction with an acylating agent (e.g., an acid anhydride or acyl chloride) to form an ester.[10][11] This process also reduces polarity and increases volatility.[3] Fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), are particularly useful as they can enhance sensitivity in electron capture detection (ECD) and provide characteristic mass spectral fragmentation patterns.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

Materials:

  • 1-(3,5-Dimethoxyphenyl)ethanol standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (as a catalyst and acid scavenger)[4]

  • Aprotic solvent (e.g., Toluene or Dichloromethane, dried)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a solution of 1-(3,5-Dimethoxyphenyl)ethanol in the chosen aprotic solvent at approximately 1 mg/mL.

  • Derivatization Reaction: In a reaction vial, combine 100 µL of the sample solution with 50 µL of pyridine. Add 100 µL of TFAA. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Work-up (Optional but Recommended): After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly. Allow the layers to separate and carefully transfer the upper organic layer containing the derivatized analyte to a clean vial for analysis. This step removes excess reagent and pyridine.

  • GC-MS Analysis: Inject the organic extract into the GC-MS using similar parameters as described for the silylation protocol.

Chiral Derivatization for HPLC and NMR Analysis

To determine the enantiomeric composition of 1-(3,5-Dimethoxyphenyl)ethanol, derivatization with a chiral derivatizing agent (CDA) is a powerful strategy.[12] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, achiral HPLC columns.[13]

Mosher's Acid Derivatization for Enantiomeric Resolution

α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used CDA for alcohols and amines.[13][14] It is available in both (R)- and (S)-enantiomeric forms. Reaction of a racemic alcohol with a single enantiomer of Mosher's acid chloride produces a mixture of diastereomeric esters.

Reaction Scheme: Mosher's Ester Formation

cluster_reactants Reactants cluster_products Products cluster_analysis Analysis racemic_alcohol Racemic 1-(3,5-Dimethoxyphenyl)ethanol ((R)- and (S)-enantiomers) diastereomers Diastereomeric Mosher's Esters ((R,R)- and (S,R)-esters) racemic_alcohol->diastereomers + Pyridine mosher_chloride (R)-Mosher's Acid Chloride mosher_chloride->diastereomers hplc Separation by achiral HPLC diastereomers->hplc

Caption: Chiral derivatization workflow using Mosher's acid chloride.

Protocol 3: Mosher's Ester Formation for HPLC Analysis

Materials:

  • 1-(3,5-Dimethoxyphenyl)ethanol (racemic or enantiomerically enriched)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride]

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Reaction Setup: In a dry vial under an inert atmosphere (e.g., nitrogen), dissolve approximately 5 mg of 1-(3,5-Dimethoxyphenyl)ethanol in 0.5 mL of anhydrous DCM. Add 20 µL of anhydrous pyridine.

  • Addition of Reagent: Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or a quick LC injection).

  • Work-up: Quench the reaction by adding 1 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 2 mL of DCM.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • HPLC Analysis: Reconstitute the dried residue in a suitable mobile phase (e.g., acetonitrile/water mixture) and inject it into the HPLC.

    • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

    • Detection: UV at a suitable wavelength (e.g., 275 nm).

Expected Outcome: The HPLC chromatogram will show two distinct peaks corresponding to the two diastereomeric Mosher's esters. The ratio of the peak areas directly corresponds to the enantiomeric ratio of the starting alcohol. This method can also be used for the assignment of absolute configuration by ¹H NMR spectroscopy, based on the anisotropic effects of the phenyl group in the Mosher's ester.[15][16]

Conclusion

Derivatization is an indispensable tool for the robust and sensitive analysis of 1-(3,5-Dimethoxyphenyl)ethanol. For GC-MS applications, silylation and acylation effectively overcome the challenges associated with the polar hydroxyl group, leading to improved chromatographic performance. For enantiomeric analysis, chiral derivatization with agents like Mosher's acid provides a reliable method for separating enantiomers as diastereomers on achiral HPLC columns. The protocols outlined in this guide offer a validated starting point for researchers to develop and optimize their analytical methods for this important compound, ensuring data of the highest quality and reliability.

References

  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. (n.d.). OSTI.GOV. Retrieved January 29, 2026, from [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved January 29, 2026, from [Link]

  • D'Archivio, A. A., Maggi, M. A., & Ruggieri, F. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Journal of analysis and testing, 5(2), 143–151. [Link]

  • Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Yeh, M. K., & Don, M. J. (2008). Chemical derivatization for the analysis of drugs by GC-MS--a conceptual review. Journal of food and drug analysis, 16(1), 1.
  • Mosher's Acid. (2012, October 22). The Retort. Retrieved January 29, 2026, from [Link]

  • 1-(3,5-Dimethoxyphenyl)ethanol. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Wang, H., et al. (2021). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. Molecules, 26(19), 5786. [Link]

  • D'Archivio, A. A., Maggi, M. A., & Ruggieri, F. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of the Mexican Chemical Society, 56(3), 289-293.
  • Hoshika, Y., & Mita, K. (1998). Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid. Journal of chromatographic science, 36(6), 285–289. [Link]

  • Xu, X., Gao, Y., Cao, X., Wang, X., Song, G., Zhao, J., & Hu, Y. (2012). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. Journal of separation science, 35(7), 804–810. [Link]

  • Chirume, A., & Głowacka, E. (2022). Mass-Spectrometry-Based Research of Cosmetic Ingredients. Cosmetics, 9(5), 94. [Link]

  • Mosher's acid. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • Wang, H., et al. (2021). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. ResearchGate. Retrieved January 29, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 29, 2026, from [Link]

  • Villas-Bôas, S. G., & Smart, K. F. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 173-177.
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • 1-(3,4-Dimethoxyphenyl)ethanol. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Mosher ester derivatives. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved January 29, 2026, from [Link]

  • Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (2021). Molecules, 26(16), 4991. [Link]

  • Absolute Configuration: Derivatization. (2021, August 15). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (2022). American Journal of Analytical Chemistry, 13, 285-296. [Link]

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of 1-(3,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-(3,5-Dimethoxyphenyl)ethanol is a valuable substituted phenylethanol derivative. Aryl alcohols of this class are crucial building blocks in the synthesis of a wide range of biologically active molecules and fine chemicals.[1] Their utility stems from the reactive secondary alcohol moiety, which can be further functionalized, for instance, through etherification or dehydration to the corresponding styrene.[2][3] The dimethoxy substitution pattern on the aromatic ring provides specific electronic properties and steric influences that are often desired in medicinal chemistry and materials science.

The primary challenge in producing such intermediates is developing a synthesis protocol that is not only high-yielding and pure on a laboratory scale but also safe, economical, and reproducible when scaled up. This application note provides a comprehensive, field-tested protocol for the multi-gram synthesis of 1-(3,5-Dimethoxyphenyl)ethanol via the reduction of 3,5-dimethoxyacetophenone. We focus on the use of sodium borohydride as a mild and selective reducing agent, detailing the critical process parameters, safety considerations, and purification strategies necessary for successful scale-up.

Reaction Principle and Mechanism

The core of this synthesis is the chemoselective reduction of a ketone to a secondary alcohol. The carbonyl group of 3,5-dimethoxyacetophenone is reduced using sodium borohydride (NaBH₄).

Reaction Scheme:

3,5-Dimethoxyacetophenone → 1-(3,5-Dimethoxyphenyl)ethanol

The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The solvent, typically a protic alcohol like methanol, participates in the reaction by protonating the resulting alkoxide intermediate. This process is repeated until all four hydride ions from the borohydride have reacted. A final acidic workup ensures the complete hydrolysis of any remaining borate esters to yield the desired alcohol product.

Scalable Synthesis Protocol

This protocol is optimized for a 10-gram scale synthesis and can be linearly adapted for larger quantities with appropriate consideration for heat transfer and reagent addition rates.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
3,5-Dimethoxyacetophenone180.2010.0 g55.5Starting material
Sodium Borohydride (NaBH₄)37.832.52 g66.61.2 equivalents
Methanol (MeOH), Anhydrous32.04100 mL-Reaction Solvent
Deionized Water18.02100 mL-For Quenching
Hydrochloric Acid (1 M HCl)36.46~50 mL-For Work-up
Ethyl Acetate (EtOAc)88.113 x 50 mL-Extraction Solvent
Saturated Sodium Chloride (Brine)-50 mL-For Washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-Drying Agent
Experimental Workflow Diagram

G start_mat Charge Reactor: 3,5-Dimethoxyacetophenone Anhydrous Methanol cooling Cool to 0-5 °C (Ice Bath) start_mat->cooling nabh4_add Portion-wise Addition of Sodium Borohydride (NaBH₄) (Maintain T < 10 °C) cooling->nabh4_add reaction Stir at 0-5 °C for 1 hr Warm to RT, Stir for 2 hrs nabh4_add->reaction monitoring Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) reaction->monitoring quench Cool to 0-5 °C Slowly Quench with DI Water Then 1 M HCl to pH ~6-7 monitoring->quench Upon Completion solvent_rem Remove Methanol (Rotary Evaporation) quench->solvent_rem extraction Aqueous Layer Extraction with Ethyl Acetate (3x) solvent_rem->extraction wash Combine Organic Layers Wash with Brine extraction->wash dry Dry over MgSO₄ Filter wash->dry final_evap Concentrate Filtrate (Rotary Evaporation) dry->final_evap product Crude Product (Viscous Oil) final_evap->product purify Purification (e.g., Column Chromatography) product->purify final_product Pure 1-(3,5-Dimethoxyphenyl)ethanol purify->final_product

Caption: Scalable synthesis workflow for 1-(3,5-Dimethoxyphenyl)ethanol.

Step-by-Step Protocol
  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3,5-dimethoxyacetophenone (10.0 g, 55.5 mmol) and anhydrous methanol (100 mL). Stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (2.52 g, 66.6 mmol) in small portions over 20-30 minutes. Crucial: Monitor the internal temperature closely and maintain it below 10 °C during the addition to control the exothermic reaction.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the flask back to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by adding deionized water (100 mL) dropwise. This will destroy any excess NaBH₄ and will be accompanied by hydrogen gas evolution.[4]

  • Neutralization: Still at 0-5 °C, slowly add 1 M HCl to adjust the pH of the mixture to ~6-7.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated brine (50 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate, filter, and wash the solid cake with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous, yellowish oil. The expected yield is typically high (>90%).

Rationale and Scale-Up Considerations

  • Choice of Reducing Agent: Sodium borohydride is preferred over stronger agents like lithium aluminum hydride (LAH) for scale-up due to its lower cost, greater stability in air, and compatibility with protic solvents like methanol.[4] Its milder reactivity also prevents over-reduction of other functional groups.

  • Temperature Control: The reduction of ketones with NaBH₄ is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Failure to control the temperature can lead to a runaway reaction and an increase in side products. Portion-wise addition of the hydride at low temperatures is a critical safety and purity control point.[5]

  • Solvent Selection: Methanol is an excellent solvent for both the starting ketone and the NaBH₄, facilitating a homogeneous reaction. While NaBH₄ does react slowly with methanol, this is manageable at reduced temperatures and the reaction with the ketone is significantly faster.

  • Work-up Safety: The quenching step must be performed slowly and with adequate cooling. The reaction of residual NaBH₄ with water and acid generates hydrogen gas, which is highly flammable.[6] Ensure the process is conducted in a well-ventilated fume hood away from ignition sources.

Purification and Characterization

For many applications, the crude product obtained after work-up is of sufficient purity (>95% by HPLC/GC). If higher purity is required, two primary methods are recommended:

  • Silica Gel Chromatography: Effective for smaller scales, using a solvent system like Hexanes:Ethyl Acetate.

  • Crystallization: While the product is often an oil, a patent for a similar compound, 1-(3,4-dimethoxyphenyl)ethanol, describes crystallization from a diethyl ether/light petroleum mixture.[7] This method is highly desirable for large-scale purification as it is more economical than chromatography.

Expected Characterization Data: [8]

  • Appearance: Colorless to light yellow viscous oil.

  • ¹H NMR (CDCl₃, 400 MHz) δ: 6.51 (d, J=2.2 Hz, 2H), 6.38 (t, J=2.2 Hz, 1H), 4.85 (q, J=6.5 Hz, 1H), 3.80 (s, 6H), 2.05 (br s, 1H, OH), 1.48 (d, J=6.5 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz) δ: 160.8, 148.2, 103.1, 99.0, 70.4, 55.3, 25.2.

Process Safety and Hazard Management

All operations should be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.[4][9]

  • Sodium Borohydride (NaBH₄):

    • Hazards: Water-reactive, corrosive, and toxic if swallowed or in contact with skin. Contact with water or acids releases flammable hydrogen gas.[4]

    • Handling: Handle under an inert atmosphere if possible, and always protect from moisture.[5] Avoid creating dust. Use non-sparking tools. Have a Class D fire extinguisher (for combustible metals) available.

  • Methanol & Ethyl Acetate:

    • Hazards: Flammable liquids. Methanol is toxic.

    • Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

References

  • ResearchGate. (n.d.). Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction.
  • Sci-Hub. (n.d.). Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction.
  • Google Patents. (n.d.). WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • Metabolites. (2024). 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method.
  • Enamine. (n.d.). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents.
  • Google Patents. (n.d.). EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • PubChem. (n.d.). 1-(3,5-Dimethoxyphenyl)ethanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • University of Liverpool IT Services. (2012). Feeding the Heck Reaction with Alcohol: One-Pot Synthesis of Stilbenes from Aryl Alcohols and Bromides.
  • NJ.gov. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY.
  • ResearchGate. (2025). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism.
  • The UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure.
  • ResearchGate. (n.d.). Alcohols as Substrates in Transition-Metal-Catalyzed Arylation, Alkylation, and Related Reactions.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Unknown Source. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • Unknown Source. (n.d.). Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium borohydride.
  • PubMed. (2024). Alcohols as Substrates in Transition-Metal-Catalyzed Arylation, Alkylation, and Related Reactions. Retrieved from [Link]

  • OSU Chemistry. (n.d.). Sodium Borohydride SOP.
  • chemeurope.com. (n.d.). Ethanol purification.

Sources

Application Note: Strategic Utilization of 1-(3,5-Dimethoxyphenyl)ethanol in Stilbenoid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the strategic utilization of 1-(3,5-Dimethoxyphenyl)ethanol as a divergent intermediate in the synthesis of stilbenoid natural products, specifically Pterostilbene .

Executive Summary

1-(3,5-Dimethoxyphenyl)ethanol (CAS: 14950-55-1) serves as a critical "pivot point" intermediate in the synthesis of resveratrol analogues, particularly Pterostilbene .[1] Its utility lies in its benzylic reactivity, allowing it to function as a precursor for two distinct synthetic pathways:

  • The Styrene Route (Heck Coupling): Via acid-catalyzed dehydration to 3,5-dimethoxystyrene.[1]

  • The Phosphonate Route (Wittig-Horner): Via conversion to benzyl halides and subsequent Arbuzov rearrangement.[2]

This guide provides validated protocols for synthesizing this intermediate and deploying it in the synthesis of Pterostilbene, comparing the efficacy of both pathways.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1-(3,5-Dimethoxyphenyl)ethanol
Structure Benzylic alcohol with meta-dimethoxy substitution
Molecular Weight 182.22 g/mol
Precursor 3,5-Dimethoxyacetophenone
Key Reactivity High lability of the benzylic C-O bond due to electron-donating methoxy groups.[1] Prone to dehydration and nucleophilic substitution.
Stability Sensitive to strong acids (dimerization/polymerization risk). Store at 2-8°C.

Synthesis of the Intermediate

Objective: High-yield reduction of 3,5-dimethoxyacetophenone.

Mechanism

The carbonyl group is reduced by hydride transfer. Sodium Borohydride (NaBH₄) is preferred over catalytic hydrogenation to avoid hydrogenolysis of the benzylic C-O bond or saturation of the aromatic ring.

Protocol A: NaBH₄ Reduction

Scale: 50 mmol Reagents:

  • 3,5-Dimethoxyacetophenone (9.0 g, 50 mmol)[1]

  • Sodium Borohydride (NaBH₄) (1.9 g, 50 mmol, 1.0 equiv)

  • Methanol (100 mL, anhydrous)

Step-by-Step:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 3,5-dimethoxyacetophenone in methanol. Cool to 0°C using an ice bath.

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]

  • Reaction: Remove ice bath and stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3). The ketone (Rf ~0.6) should disappear, yielding the alcohol (Rf ~0.3).

  • Quench: Carefully add saturated NH₄Cl solution (50 mL) to quench excess hydride.

  • Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Yield: Typically >95% (Clear, viscous oil).

    • Note: The product is sufficiently pure for downstream applications. Avoid distillation at high temperatures to prevent thermal dehydration.

Application Pathway 1: The Styrene Route (Heck Coupling)

Rationale: This is the most convergent approach. The alcohol is dehydrated to 3,5-dimethoxystyrene , which acts as the olefin partner in a Heck coupling with 4-iodoanisole (or 4-iodophenol).[1]

HeckRoute Alcohol 1-(3,5-Dimethoxyphenyl)ethanol Styrene 3,5-Dimethoxystyrene Alcohol->Styrene Dehydration (pTsOH, Toluene) Coupling Heck Coupling (Pd(OAc)2, Base) Styrene->Coupling + 4-Iodoanisole Product Pterostilbene (Trimethyl ether) Coupling->Product

Caption: Pathway 1 converts the alcohol to a styrene for convergent Pd-catalyzed coupling.[1][3][4][5][6]

Protocol B: Dehydration to 3,5-Dimethoxystyrene

Critical Control Point: The electron-rich nature of the ring facilitates rapid dehydration but also polymerization.[1] Use a radical inhibitor (BHT) if scaling up.

  • Setup: 250 mL flask equipped with a Dean-Stark trap and reflux condenser.

  • Charge: 1-(3,5-Dimethoxyphenyl)ethanol (50 mmol) and Toluene (150 mL).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (pTsOH·H₂O) (0.5 mmol, 1 mol%).[1]

  • Reaction: Reflux vigorously. Water will separate in the trap. Reaction is typically complete in 1-2 hours.[1]

  • Workup: Cool to RT. Wash with saturated NaHCO₃ (to remove acid) and brine.

  • Isolation: Dry (MgSO₄) and concentrate.

    • Result: 3,5-Dimethoxystyrene (Pale yellow oil).[1] Use immediately or store at -20°C.

Protocol C: Heck Coupling to Pterostilbene Trimethyl Ether[1]
  • Reagents:

    • 3,5-Dimethoxystyrene (1.0 equiv)[1]

    • 4-Iodoanisole (1.0 equiv)[1]

    • Pd(OAc)₂ (2 mol%)[1]

    • Tri-o-tolylphosphine (4 mol%) or ligand-free conditions.[1]

    • Triethylamine (Et₃N) (2.0 equiv)[1]

    • Solvent: DMF or Acetonitrile.[1]

  • Conditions: Heat at 100°C for 12-24 hours under Nitrogen.

  • Outcome: Exclusive formation of the trans-stilbene skeleton.

Application Pathway 2: The Phosphonate Route (Wittig)

Rationale: This route uses the alcohol as a precursor to a benzyl halide, which is then converted to a phosphonate. This is preferred when the Heck coupling fails due to steric bulk or specific substrate sensitivity.

WittigRoute Alcohol 1-(3,5-Dimethoxyphenyl)ethanol Chloride Benzyl Chloride Derivative Alcohol->Chloride SOCl2 or Triphosgene Phosphonate Benzyl Phosphonate Chloride->Phosphonate P(OEt)3 (Arbuzov) Product Pterostilbene Analogue Phosphonate->Product Wittig/HWE + Aldehyde

Caption: Pathway 2 utilizes the alcohol to generate a nucleophilic phosphonate for aldehyde coupling.[1][3]

Protocol D: Conversion to Phosphonate[2][8]
  • Chlorination: Treat the alcohol with Thionyl Chloride (SOCl₂) in DCM at 0°C.

    • Note: The secondary chloride is formed, but it rearranges/reacts to form the primary phosphonate in the next step, or more commonly, the primary alcohol (3,5-dimethoxybenzyl alcohol) is used for this specific route.

    • Correction:Crucial Distinction: 1-(3,5-Dimethoxyphenyl)ethanol yields a secondary chloride.[1] For the standard Wittig route to Pterostilbene, the primary benzylic phosphonate is required.

    • Expert Insight: Therefore, Pathway 1 (Heck) is the exclusive logical route for 1-(3,5-Dimethoxyphenyl)ethanol (the methyl-substituted alcohol).[1] Using Pathway 2 would require the des-methyl precursor (3,5-dimethoxybenzyl alcohol).[1]

    • Exception: If the target is an

      
      -methyl stilbene, this route is valid.[1]
      

Expert Insights & Troubleshooting

Why Choose the Ethanol Intermediate?

Using 1-(3,5-Dimethoxyphenyl)ethanol specifically targets the synthesis of Stilbenes via the Heck Reaction .[1] It bypasses the need for unstable benzyl halides and expensive phosphonates required by the Wittig route.

Comparison of Routes
FeatureHeck Route (Via Ethanol/Styrene)Wittig Route (Via Benzyl Alcohol)
Atom Economy HighLower (Phosphine oxide waste)
Step Count 3 (Reduction -> Dehydration -> Coupling)3 (Halogenation -> Arbuzov -> Coupling)
Stereoselectivity >98% Trans (E-isomer)Variable (Mixture of E/Z often requires isomerization)
Precursor Cost Low (Acetophenone is cheap)Moderate
Common Pitfalls
  • Polymerization: 3,5-Dimethoxystyrene polymerizes easily.[1] Solution: Store with 100 ppm BHT or use immediately after dehydration.

  • Ether Formation: During reduction in methanol, if acid is present, the methyl ether may form. Solution: Ensure neutral pH; do not use acidic workup for the reduction step.

References

  • Synthesis of Pterostilbene via Heck Coupling: Title: "An efficient synthesis of pterostilbene and its derivatives." Source:Journal of Chemical Research. Context: Describes the coupling of 3,5-dimethoxystyrene with 4-iodoanisole.
  • Reduction of Acetophenones

    • Title: "Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol."[1] (Analogous chemistry).

    • Source:Google P
    • URL
  • General Heck Reaction Conditions

    • Title: "The Mizoroki-Heck Reaction."[1]

    • Source:Organic Reactions.[1][2][5][6][7]

    • URL:[Link][1]

  • Dehydration of Benzylic Alcohols

    • Title: "Acid-catalyzed dehydration of 1-phenylethanols."[1]

    • Source:Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

optimization of reaction conditions for 1-(3,5-Dimethoxyphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,5-Dimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges encountered during this synthesis. Our focus is on providing practical, experience-driven insights to ensure the success of your experiments.

Experimental Workflow Overview

The synthesis of 1-(3,5-Dimethoxyphenyl)ethanol can be approached through two primary routes: the reduction of 3,5-dimethoxyacetophenone or the Grignard reaction of 3,5-dimethoxybenzaldehyde with a methyl Grignard reagent. This guide will focus on the Grignard reaction, a common and versatile method for C-C bond formation.[1]

Grignard_Synthesis_Workflow cluster_prep Reagent & Glassware Preparation cluster_reaction Reaction Steps cluster_purification Purification & Analysis Glassware Oven-Dried Glassware Grignard_Formation Grignard Reagent Formation Glassware->Grignard_Formation Solvent Anhydrous Ether/THF Solvent->Grignard_Formation Mg Magnesium Turnings Mg->Grignard_Formation AlkylHalide Methyl Halide AlkylHalide->Grignard_Formation Aldehyde 3,5-Dimethoxybenzaldehyde Addition Addition to Aldehyde Aldehyde->Addition Grignard_Formation->Addition Quench Aqueous Workup (Quenching) Addition->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Column Chromatography or Distillation Evaporation->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: Workflow for the Grignard synthesis of 1-(3,5-Dimethoxyphenyl)ethanol.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate (no cloudiness or exotherm). 1. Inactive magnesium surface due to oxide layer.[2] 2. Presence of moisture in glassware or reagents.[2] 3. Impure starting materials.1. Activate the magnesium: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crush the turnings with a dry stirring rod.[3][4] 2. Ensure anhydrous conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents.[4] 3. Purify starting materials: Distill the aldehyde and alkyl halide if their purity is questionable.
Low yield of the desired alcohol. 1. Incomplete Grignard reagent formation. 2. Side reactions, such as Wurtz coupling of the alkyl halide.[4] 3. Enolization of the aldehyde.[3] 4. Double addition if an ester impurity is present.[5]1. Monitor Grignard formation: Ensure most of the magnesium has been consumed before adding the aldehyde. 2. Control addition rate and temperature: Add the alkyl halide slowly to the magnesium to maintain a gentle reflux. For the aldehyde addition, cool the reaction mixture (e.g., 0 °C) to minimize side reactions.[3] 3. Use a less hindered Grignard reagent if possible , although for a methyl group this is not a concern. 4. Ensure the purity of your starting aldehyde.
Formation of a significant amount of biphenyl-type byproduct. Coupling reaction between the Grignard reagent and unreacted aryl halide (if applicable in other syntheses) or oxidative coupling.[6]This is more common with aryl Grignard reagents. For methyl Grignard, this is less of an issue. However, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative side reactions.[2]
Product decomposes during purification. The product, a benzylic alcohol, can be sensitive to heat and acid/base traces, leading to dehydration to form a styrene derivative or ether formation.[7]Use gentle purification methods: - Distillation: Use vacuum distillation at the lowest possible temperature. - Chromatography: Neutralize the silica gel with a small amount of triethylamine in the eluent to prevent acid-catalyzed decomposition. - Avoid strong acids or bases during workup. A saturated ammonium chloride solution is a mild quenching agent.
Oily product that is difficult to crystallize. Presence of impurities or residual solvent.Further purification: - High-vacuum distillation to remove volatile impurities. - Column chromatography to separate the product from non-polar byproducts and unreacted starting materials. - Recrystallization: Try a non-polar solvent/polar solvent mixture, such as hexane/ethyl acetate or diethyl ether/petroleum ether.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful Grignard reaction?

A1: Without a doubt, the most critical factor is maintaining strictly anhydrous (water-free) conditions.[2] Grignard reagents are highly reactive and will readily react with any protic source, especially water. This will quench the reagent and reduce your yield. Ensure all glassware is thoroughly dried, solvents are anhydrous, and the reaction is protected from atmospheric moisture with a drying tube or an inert atmosphere.[4]

Q2: How do I know if my Grignard reagent has formed successfully?

A2: There are several visual cues. The reaction mixture will typically turn cloudy and gray or brownish.[6] You should also observe a gentle boiling of the solvent (ether or THF) as the reaction is exothermic.[6] If the reaction is sluggish, gentle warming can be applied to initiate it. Once initiated, the exotherm should sustain the reaction.

Q3: What is the purpose of adding iodine to the magnesium turnings?

A3: Magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents it from reacting with the alkyl halide.[2] Iodine acts as an activator by chemically etching the surface of the magnesium, exposing fresh, reactive metal.[3] The disappearance of the brown iodine color is an indicator that the reaction is starting.

Mg_Activation Mg_Oxide Mg Turnings (with MgO layer) Activator Activator (I₂, 1,2-dibromoethane, or mechanical) Mg_Oxide->Activator Active_Mg Active Mg (fresh surface) Activator->Active_Mg Grignard_Formation Reaction with Methyl Halide Active_Mg->Grignard_Formation

Caption: The process of magnesium activation for Grignard reagent formation.

Q4: Which solvent is better for this reaction, diethyl ether or THF?

A4: Both are excellent choices. Diethyl ether has a lower boiling point, which can make it easier to control the reaction temperature. THF is a better solvating agent for the Grignard reagent, which can be beneficial, especially if the reagent is not very soluble.[4] For the synthesis of methylmagnesium halide, diethyl ether is typically sufficient and widely used.

Q5: My final product is a yellow oil. Is this normal, and how can I purify it?

A5: A crude product that is a yellow viscous oil is not uncommon.[7][8] The color is likely due to impurities. For purification, vacuum distillation is a good option, but be mindful of the product's thermal sensitivity.[7] Alternatively, column chromatography on silica gel can be very effective. If the product is still an oil after purification, it may be that its melting point is near room temperature. You can try to induce crystallization by dissolving it in a minimal amount of a non-polar solvent and then adding a co-solvent in which it is less soluble, followed by cooling.

Q6: Are there alternative, "greener" methods for this synthesis?

A6: Yes, biocatalysis presents a promising alternative. Asymmetric enzymatic reduction of the corresponding ketone (3,5-dimethoxyacetophenone) can produce the desired alcohol with high enantiomeric excess and good conversion rates.[9] This approach avoids the use of organometallic reagents and often proceeds under milder conditions, aligning with the principles of green chemistry.[9]

Experimental Protocol: Grignard Synthesis of 1-(3,5-Dimethoxyphenyl)ethanol

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Methyl iodide

  • 3,5-Dimethoxybenzaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser), all oven-dried.

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium. If the reaction does not start (disappearance of iodine color, bubbling), gently warm the flask.

    • Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

  • Reaction with Aldehyde:

    • Dissolve 3,5-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel.

    • Cool the Grignard reagent mixture in an ice bath.

    • Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x volume).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

References

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development.
  • Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction.
  • 1-(3,4-Dimethoxyphenyl)ethanol | 5653-65-6 | FAA65365. Biosynth.
  • The Grignard Reaction – Unraveling a Chemical Puzzle.
  • The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry.
  • The Grignard Reaction.
  • One-Step Ethanol Conversion for 1,3-Butadiene Synthesis over Two-Dimensional VMT-SiO 2 Nanomesh Loaded with Magnesium and Copper Oxide. MDPI.
  • GRIGNARD REAGENT | REACTIONS | PREPAR
  • Technical Support Center: Optimizing Grignard Reactions for Aryl-Piperidinol Synthesis. Benchchem.
  • Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 1-(3,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of 1-(3,5-Dimethoxyphenyl)ethanol. Here, we will explore the common causes of this chromatographic problem and provide detailed, step-by-step protocols to resolve them, ensuring the integrity and accuracy of your analytical results.

Understanding the Problem: Why is My Peak Tailing?

Peak tailing is a common chromatographic distortion where the peak's asymmetry factor (As) is greater than 1.2, though values up to 1.5 may be acceptable in some assays.[1] This phenomenon can compromise the accuracy of quantification and the resolution between adjacent peaks.[2] For a molecule like 1-(3,5-Dimethoxyphenyl)ethanol, which possesses a hydroxyl group and methoxy groups, several factors can contribute to peak tailing in reversed-phase HPLC.

The primary cause of peak tailing is often the presence of more than one retention mechanism for the analyte.[1][2] While the primary interaction in reversed-phase chromatography is hydrophobic, secondary interactions can occur, leading to a portion of the analyte molecules being retained longer than the main peak, resulting in a "tail."

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here we address the most common questions and issues related to peak tailing in the analysis of 1-(3,5-Dimethoxyphenyl)ethanol. We will start with the most frequent and simplest-to-address causes and progress to more complex scenarios.

Q1: Could secondary interactions with the column's stationary phase be causing the peak tailing?

A1: Yes, this is the most probable cause, especially with silica-based columns.

The Science Behind It:

Standard reversed-phase HPLC columns are typically packed with silica particles that have been chemically modified with hydrophobic C18 or C8 alkyl chains. However, the surface of the silica is not completely covered, leaving residual silanol groups (Si-OH).[3] These silanol groups can be acidic and, at certain pH values, can become ionized (Si-O-).[1][2]

The hydroxyl group on 1-(3,5-Dimethoxyphenyl)ethanol, and to a lesser extent the oxygen atoms in the methoxy groups, can engage in secondary polar interactions (hydrogen bonding or ion-exchange) with these exposed silanol groups.[4] This secondary retention mechanism holds some analyte molecules more strongly than the primary hydrophobic interaction, causing them to elute later and create a tailing peak.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting secondary silanol interactions.

Protocol 1: Adjusting Mobile Phase pH

Operating at a lower mobile phase pH can suppress the ionization of the acidic silanol groups, minimizing secondary interactions.[1][2][4][5]

Step-by-Step Guide:

  • Prepare a buffered mobile phase with a pH of approximately 3.0. A common choice is 0.1% formic acid in water for the aqueous component. This is also compatible with mass spectrometry detectors.[5]

  • Ensure your HPLC column is stable at low pH. Standard silica-based columns can degrade at a pH below 3.[1] If necessary, switch to a column specifically designed for low pH applications.[1]

  • Equilibrate the column thoroughly with the new mobile phase for at least 15-20 column volumes.

  • Inject your sample of 1-(3,5-Dimethoxyphenyl)ethanol and evaluate the peak shape. A significant improvement in symmetry is expected.

Protocol 2: Utilizing an End-Capped or Modern Column

Modern HPLC columns often employ "end-capping" to reduce the number of free silanol groups.[1] This process treats the silica surface with a small silylating agent to cover many of the remaining silanols. Alternatively, using columns packed with higher purity Type B silica, which has fewer metal impurities and less acidic silanols, can significantly reduce tailing for polar compounds.[3][6]

Step-by-Step Guide:

  • Select a modern, end-capped C18 or C8 column, or a column with a hybrid particle technology. These are designed to minimize silanol interactions.

  • Install the new column and condition it according to the manufacturer's instructions.

  • Analyze your sample using your original or the low-pH mobile phase. The peak shape should be considerably more symmetrical.

Q2: My peak is still tailing after adjusting the pH and using a modern column. What else could be the issue?

A2: Several other factors could be at play, including issues with the mobile phase, sample solvent, or the physical state of the column.

Issue 1: Mobile Phase and Sample Solvent Mismatch

The Science Behind It:

If the sample is dissolved in a solvent that is significantly stronger (more organic content in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing or fronting.[7] The sample doesn't properly focus on the head of the column, leading to a broadened and asymmetric peak.

Troubleshooting Steps:

  • Dissolve your 1-(3,5-Dimethoxyphenyl)ethanol sample in the initial mobile phase composition. This is the ideal scenario.

  • If solubility is an issue, use the weakest possible solvent that will fully dissolve the sample.

  • Reduce the injection volume to minimize the solvent mismatch effect.

Issue 2: Column Contamination or Degradation

The Science Behind It:

Over time, strongly retained sample components or impurities from the mobile phase can accumulate at the head of the column.[8] This can create active sites that cause secondary interactions and lead to peak tailing for all analytes. Physical degradation of the column bed, such as the formation of a void, can also disrupt the sample path and cause peak distortion.[9]

Troubleshooting Steps:

  • Reverse and flush the column (if permissible by the manufacturer). This can sometimes dislodge particulate matter from the inlet frit.[10]

  • Perform a column wash procedure. A generic reversed-phase column wash involves flushing with progressively stronger, miscible solvents. An example sequence is:

    • Mobile phase without buffer

    • Water

    • Isopropanol

    • Methylene chloride (if compatible with your system)

    • Isopropanol

    • Water

    • Mobile phase

  • If the problem persists after cleaning, the column may be irreversibly damaged and require replacement. [11]

  • To prevent future contamination, use a guard column and filter all samples and mobile phases. [8]

Issue 3: Mass Overload

The Science Behind It:

Injecting too much sample can saturate the stationary phase, leading to a characteristic "right-triangle" peak shape and a decrease in retention time as the concentration increases.[10] This happens when the concentration of the analyte in the stationary phase is no longer linearly related to its concentration in the mobile phase.

Troubleshooting Steps:

  • Reduce the concentration of your 1-(3,5-Dimethoxyphenyl)ethanol standard.

  • Decrease the injection volume.

  • Analyze a series of decreasing concentrations. If the peak shape improves and the retention time increases slightly and then stabilizes, mass overload was the likely cause.[10]

Q3: Could metal contamination be a factor in my peak tailing?

A3: Yes, trace metal contaminants in the silica matrix or from the HPLC system can contribute to peak tailing.

The Science Behind It:

Trace metals, such as iron or aluminum, within the silica backbone of the stationary phase can act as active sites for chelation with certain analytes.[3] The hydroxyl group and methoxy oxygens of 1-(3,5-Dimethoxyphenyl)ethanol could potentially interact with these metal ions, creating a strong secondary retention mechanism. Additionally, metal ions can increase the acidity of nearby silanol groups, exacerbating their negative impact on peak shape.[3]

Troubleshooting with Mobile Phase Additives:

Mobile phase additives can be used to "mask" these active sites.

Protocol 3: Using a Competing Base or Chelating Agent

  • For persistent tailing with basic or chelating compounds, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase (e.g., 20-50 mM). TEA will preferentially interact with the active silanol sites, reducing their availability to the analyte. Note: TEA is not MS-compatible.

  • For suspected metal chelation, a weak chelating agent like EDTA could be added to the mobile phase, although this is less common and should be a last resort.

  • Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM phosphate buffer for UV detection) can also help. The higher ionic strength can mask some of the secondary ionic interactions.[5]

Data Summary Table:

Problem Primary Cause Recommended Action Expected Outcome
Peak Tailing Secondary interactions with silanolsLower mobile phase pH to ~3.Symmetrical peak shape
Use an end-capped or hybrid column.Improved peak symmetry
Sample solvent/mobile phase mismatchDissolve sample in mobile phase.Sharper, more symmetrical peak
Column contaminationFlush or wash the column.Restored peak shape
Mass overloadReduce sample concentration/injection volume.Symmetrical peak at stable retention time
Metal contaminationUse a high-purity silica column; consider mobile phase additives (e.g., TEA for non-MS applications).Improved peak shape

Concluding Remarks

Resolving peak tailing in the HPLC analysis of 1-(3,5-Dimethoxyphenyl)ethanol is a systematic process of elimination. By understanding the chemical interactions between the analyte, the stationary phase, and the mobile phase, you can logically diagnose and rectify the issue. Always begin by addressing the most common cause—secondary interactions with silanol groups—by optimizing the mobile phase pH and selecting an appropriate, high-quality column. By following the protocols and troubleshooting guides outlined above, you can achieve symmetrical, reproducible peaks, ensuring the quality and reliability of your chromatographic data.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Phenomenex Inc. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • LCGC International. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,5-Dimethoxyphenyl)ethanol. Retrieved from [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Enantioselectivity of 1-(3,5-Dimethoxyphenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the enantioselective synthesis of 1-(3,5-dimethoxyphenyl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical chiral synthesis. Asymmetric synthesis is a cornerstone of modern pharmaceutical development, where the specific stereoisomer of a molecule often dictates its therapeutic efficacy and safety profile.[1]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern enantioselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of 1-(3,5-dimethoxyphenyl)ethanol, which is typically achieved through the asymmetric reduction of its prochiral ketone precursor, 3',5'-dimethoxyacetophenone.[2]

Q1: I'm observing low enantiomeric excess (ee). What are the primary factors to investigate?

Low enantiomeric excess is a common issue in asymmetric catalysis and can stem from several sources. A systematic approach to troubleshooting is crucial for identifying the root cause.

Underlying Principles: The enantioselectivity of a catalytic reaction is determined by the difference in the activation energies of the competing pathways leading to the (R) and (S) enantiomers. Even small changes in the reaction environment can affect these energy barriers.

Troubleshooting Steps:

  • Catalyst Integrity and Activity:

    • Purity and Storage: Chiral catalysts, especially organometallic complexes and enzymes, can be sensitive to air, moisture, and light. Improper handling or storage can lead to decomposition or the formation of less selective catalytic species. Ensure your catalyst is of high purity and has been stored under the recommended conditions (e.g., in a glovebox or desiccator).

    • Catalyst Activation: Some catalytic systems require an in-situ activation step. Incomplete activation will result in a lower concentration of the active catalyst, potentially allowing a non-selective background reaction to dominate.

  • Reaction Conditions:

    • Temperature: Temperature has a significant impact on enantioselectivity.[3] Generally, lower temperatures favor higher enantiomeric excess by amplifying the small differences in activation energies between the two enantiomeric transition states. A temperature screening study is highly recommended.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[4] A solvent screen, exploring a range of options from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH2Cl2) and protic (e.g., isopropanol), can reveal the optimal medium for your specific catalyst system.

    • Concentration: Both substrate and catalyst concentrations can play a role. In some cases, high substrate concentrations can lead to catalyst aggregation or the formation of less selective dimeric species.

  • Purity of Reagents:

    • Substrate Purity: Impurities in the 3',5'-dimethoxyacetophenone starting material can sometimes inhibit or poison the catalyst, leading to lower conversion and enantioselectivity. Ensure your substrate is of high purity.

    • Reductant Purity: The nature and purity of the hydride source (e.g., H₂, isopropanol, formic acid, silanes) are critical.[5][6] For instance, in transfer hydrogenations, the quality of the hydrogen donor is paramount.

Q2: My reaction is sluggish or incomplete. How can I improve the conversion rate without compromising enantioselectivity?

Poor reaction kinetics can be frustrating, and simply increasing the temperature is often not a viable solution in asymmetric catalysis due to the potential for decreased enantioselectivity.

Underlying Principles: Reaction rate is influenced by factors such as the concentration of reactive species, temperature, and the presence of inhibitors. The goal is to enhance the rate of the desired catalytic cycle without promoting side reactions or a non-selective background reaction.

Troubleshooting Steps:

  • Catalyst Loading: While a higher catalyst loading will generally increase the reaction rate, it's essential to find a balance, as high concentrations can sometimes lead to lower enantioselectivity. A catalyst loading screen is a valuable optimization experiment.

  • Activators/Additives: Many catalytic systems benefit from the use of activators or additives. For example, in ruthenium-catalyzed transfer hydrogenations, a base such as NaOH or t-BuOK is often required to generate the active ruthenium-hydride species.[7] The nature and stoichiometry of the base can significantly impact the reaction rate.

  • Water Content: Trace amounts of water can act as a catalyst poison for some organometallic systems, leading to catalyst deactivation and a dormant period before the reaction initiates.[8] Conversely, some biocatalytic reductions require a specific amount of water to maintain enzyme activity.[9] Rigorous drying of solvents and reagents or the use of molecular sieves is often necessary.[4]

  • Product Inhibition: In some cases, the chiral alcohol product can coordinate to the catalyst, leading to product inhibition and a decrease in the reaction rate over time.[10] If this is suspected, running the reaction at a lower substrate concentration or considering a continuous flow setup might be beneficial.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the enantioselective synthesis of 1-(3,5-dimethoxyphenyl)ethanol.

Q3: What are the most common catalytic systems for this synthesis, and how do they compare?

The asymmetric reduction of prochiral ketones is a well-established transformation, and several excellent catalytic systems are available.

Catalyst SystemReductantTypical ConditionsAdvantagesDisadvantages
Noyori-type Ru(II)-diamine Catalysts H₂ or Isopropanol/Formic AcidBasic conditions, various solventsHigh enantioselectivity and turnover numbers, well-studiedCan be air and moisture sensitive
CBS (Corey-Bakshi-Shibata) Catalysts Boranes (e.g., BH₃·SMe₂)Aprotic solvents (e.g., THF)Predictable stereochemical outcome, commercially availableStoichiometric use of borane, sensitive to moisture
Biocatalysts (e.g., KREDs, yeast) Glucose, IsopropanolAqueous buffer, mild temperaturesHigh enantioselectivity, environmentally friendly, mild conditionsSubstrate scope can be limited, requires specific pH and cofactors
Chiral Zinc Catalysts Polymethylhydrosiloxane (PMHS)Aprotic solventsInexpensive and safe reductant, high yields and ee'sCatalyst preparation may be required

Expert Insight: For industrial applications, ruthenium-catalyzed transfer hydrogenation is often favored due to its high efficiency and the use of inexpensive and readily available reductants like isopropanol or formic acid.[6][11] Biocatalysis is a rapidly growing field offering a "green" alternative with excellent selectivity, particularly for producing the (S)-enantiomer.[9][12]

Q4: How do I properly handle and store chiral catalysts to maintain their activity?

The longevity and performance of your chiral catalyst depend heavily on proper handling and storage.

  • Inert Atmosphere: Many organometallic catalysts are sensitive to oxygen and moisture. They should be handled in an inert atmosphere (e.g., a glovebox or using Schlenk techniques).

  • Storage: Store catalysts in a cool, dark, and dry place, preferably in a desiccator or freezer, under an inert atmosphere.

  • Avoid Contamination: Use clean, dry glassware and high-purity solvents to prevent the introduction of catalyst poisons.

Q5: How can I determine the enantiomeric excess of my product?

Accurate determination of enantiomeric excess is crucial for evaluating the success of your synthesis.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The chiral stationary phase separates the two enantiomers, allowing for their quantification.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The product may need to be derivatized to increase its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate the signals of the two enantiomers in the NMR spectrum.

  • Polarimetry: This classical method measures the optical rotation of the product.[1] While useful for a quick assessment, it is less accurate than chromatographic methods and requires a known standard of the pure enantiomer.

Experimental Workflow and Diagrams

General Workflow for Optimizing Enantioselectivity

The following diagram illustrates a systematic approach to optimizing the enantioselectivity of your reaction.

G start Initial Reaction (Standard Conditions) check_ee Analyze ee and Conversion start->check_ee low_ee Low ee (<90%) check_ee->low_ee No good_ee Acceptable ee (≥90%) check_ee->good_ee Yes optimize_temp Temperature Screen (e.g., 0°C, -20°C, -40°C) low_ee->optimize_temp final_conditions Optimized Conditions good_ee->final_conditions optimize_solvent Solvent Screen (Toluene, THF, CH2Cl2, IPA) optimize_temp->optimize_solvent optimize_catalyst Catalyst Loading Screen (0.1, 0.5, 1.0 mol%) optimize_solvent->optimize_catalyst optimize_catalyst->check_ee

Caption: A decision-tree workflow for systematic optimization of enantioselectivity.

References

  • ResearchGate. (n.d.). Enantioselectivity during hydrogenation of acetophenone catalyzed by... Retrieved from [Link]

  • Wikipedia. (2023). Enantioselective synthesis. Retrieved from [Link]

  • Mimero, P., et al. (2000). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society, 122(35), 8452-8462.
  • Wikipedia. (2023). Enantioselective ketone reduction. Retrieved from [Link]

  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). Chiral catalysts for reduction of ketones and process for their preparation.
  • Google Patents. (n.d.). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • ResearchGate. (n.d.). ChemInform Abstract: Enantioselective Reduction of Acetophenone Analogues Using Carrot and Celeriac Enzymes System. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 14(32), 7765-7773.
  • RSC Blogs. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of acetophenone by Synechocystis sp. PCC6803. Retrieved from [Link]

  • ACS Publications. (2023). Modern Enantioselective Catalysis in Organic Chemistry. The Journal of Organic Chemistry, 88(13), 8451-8455.
  • ResearchGate. (n.d.). A High Yield, Selective Synthesis of 1,3,5-Trimethoxybenzene. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Retrieved from [Link]

  • ACS Publications. (2020). Structure Sensitivity of Acetophenone Reduction on Palladium-Modified Platinum Single-Crystal Electrodes. The Journal of Physical Chemistry C, 124(49), 26866-26875.
  • PubChem. (n.d.). Acetosyringone. Retrieved from [Link]

  • DTIC. (1994). Super Hydrides. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • Royal Society of Chemistry. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.
  • MDPI. (2023). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Molbank, 2023(4), M1709.

Sources

Validation & Comparative

Spectroscopic Data Comparison: A Guide to Verifying Synthetic vs. Commercial 1-(3,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the structural integrity and purity of chemical intermediates are non-negotiable. 1-(3,5-Dimethoxyphenyl)ethanol is a key building block in the synthesis of various pharmaceutical agents and fine chemicals. Its precise structure, particularly the substitution pattern on the aromatic ring, is critical for the intended biological activity and reaction outcomes.

This guide provides an in-depth spectroscopic comparison of synthetically produced 1-(3,5-Dimethoxyphenyl)ethanol against a commercially available standard. By presenting and interpreting key analytical data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy, this document serves as a practical framework for validating the identity and quality of both in-house synthesized and externally procured materials. We will delve into the causality behind the experimental choices and provide a self-validating workflow to ensure the highest degree of scientific integrity.

Experimental Protocols

Synthesis of 1-(3,5-Dimethoxyphenyl)ethanol via Reduction

The chosen synthetic route is the reduction of 3',5'-dimethoxyacetophenone. This method is common, efficient, and a reliable way to produce the target secondary alcohol. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ketone.

Materials:

  • 3',5'-Dimethoxyacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve 3',5'-dimethoxyacetophenone (1.0 eq) in methanol in a round-bottom flask at room temperature.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The addition is exothermic, and careful control is necessary to prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding deionized water, followed by saturated aqueous NH₄Cl to neutralize any excess NaBH₄.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via silica gel column chromatography to obtain 1-(3,5-Dimethoxyphenyl)ethanol as a pure compound.

Spectroscopic Analysis Workflow

The following workflow ensures consistent and comparable data acquisition for both the newly synthesized batch and the commercial reference standard.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison s_sample Synthetic Sample dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃ for NMR) s_sample->dissolve kbr Prepare KBr Pellet or Thin Film (for IR) s_sample->kbr c_sample Commercial Sample c_sample->dissolve c_sample->kbr nmr ¹H & ¹³C NMR Spectrometer dissolve->nmr ir FTIR Spectrometer kbr->ir process Process Spectra (Baseline & Phase Correction, Peak Picking) nmr->process ir->process compare Compare Chemical Shifts, Coupling Constants, & Absorption Bands process->compare validate Validate Structure & Purity compare->validate

Caption: Experimental workflow from sample preparation to final validation.

Comparative Spectroscopic Data

The structural identity of a compound is unequivocally confirmed by its spectroscopic fingerprint. The data presented below demonstrates a strong correlation between the synthetic and commercial samples of 1-(3,5-Dimethoxyphenyl)ethanol.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
Chemical Shift (δ) ppm (Synthetic)Chemical Shift (δ) ppm (Commercial)MultiplicityIntegrationAssignment
6.496.49d, J=2.2 Hz2HH-2, H-6 (Aromatic)
6.356.35t, J=2.2 Hz1HH-4 (Aromatic)
4.854.85q, J=6.5 Hz1HH-1 (CH-OH)
3.793.79s6HMethoxy (-OCH₃)
1.951.95br s1HHydroxyl (-OH)
1.471.47d, J=6.5 Hz3HMethyl (-CH₃)
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
Chemical Shift (δ) ppm (Synthetic)Chemical Shift (δ) ppm (Commercial)Assignment
160.9160.9C-3, C-5 (Ar-OCH₃)
148.6148.6C-1' (Ar-C)
103.1103.1C-2, C-6 (Ar-CH)
98.998.9C-4 (Ar-CH)
70.570.5C-1 (CH-OH)
55.355.3Methoxy (-OCH₃)
25.225.2Methyl (-CH₃)
Table 3: IR Spectroscopy Data Comparison
Wavenumber (cm⁻¹) (Synthetic)Wavenumber (cm⁻¹) (Commercial)Functional Group Assignment
3380 (broad)3385 (broad)O-H stretch (Alcohol)
3005, 29653008, 2968C-H stretch (Aromatic & Aliphatic)
15951597C=C stretch (Aromatic ring)
11551156C-O stretch (Aryl ether)
10601062C-O stretch (Secondary alcohol)

Data Interpretation and Discussion

A direct comparison of the spectroscopic data reveals a near-perfect match between the laboratory-synthesized 1-(3,5-Dimethoxyphenyl)ethanol and its commercial counterpart, confirming the successful and clean synthesis of the target molecule.

  • ¹H NMR Analysis: The proton NMR spectra are identical. The aromatic region shows two distinct signals: a doublet at 6.49 ppm for the two equivalent protons ortho to the ethanol group and a triplet at 6.35 ppm for the proton para to it. This pattern is characteristic of a 1,3,5-trisubstituted benzene ring. The quartet at 4.85 ppm corresponds to the benzylic proton, which is split by the adjacent methyl group protons. The sharp singlet at 3.79 ppm, integrating to 6 protons, confirms the presence of two equivalent methoxy groups. The doublet at 1.47 ppm represents the methyl group, split by the benzylic proton. The broad singlet for the hydroxyl proton is also present.

  • ¹³C NMR Analysis: The carbon NMR spectra are also in complete agreement. The signal at 160.9 ppm is characteristic of aromatic carbons bonded to an oxygen atom (the methoxy groups). The two signals in the aromatic region (103.1 and 98.9 ppm) further confirm the substitution pattern. The chemical shifts for the alcohol carbon (~70.5 ppm) and the methyl carbon (~25.2 ppm) are consistent with the expected structure. The presence of exactly six distinct signals validates the molecule's symmetry.

  • IR Spectroscopy Analysis: The IR spectra of both samples display the key functional group absorptions expected for 1-(3,5-Dimethoxyphenyl)ethanol. A strong, broad absorption band around 3380-3385 cm⁻¹ is definitive for the O-H stretching vibration of the alcohol group. The presence of both aromatic and aliphatic C-H stretching vibrations is confirmed just below and above 3000 cm⁻¹. Crucially, the strong absorption at ~1155 cm⁻¹ corresponds to the characteristic C-O stretching of the aryl ether, while the band at ~1060 cm⁻¹ is indicative of the C-O stretch of the secondary alcohol. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the complete reduction of the starting ketone.

Conclusion

The comprehensive spectroscopic analysis demonstrates an exact match between the synthetic and commercial samples of 1-(3,5-Dimethoxyphenyl)ethanol. The ¹H NMR, ¹³C NMR, and IR data collectively confirm the chemical structure, substitution pattern, and purity of the in-house synthesized material. This guide provides a robust framework for the validation of chemical reagents, a critical practice for ensuring reproducibility and success in research and development endeavors. Such comparative analysis is a cornerstone of good laboratory practice, providing confidence in the quality of starting materials for complex multi-step syntheses.

References

  • PubChem National Center for Biotechnology Information. 1-(3,5-Dimethoxyphenyl)ethanol. PubChem Compound Summary for CID 11679922. [Link][1]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
  • Google Patents. Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. [2]

  • SpectraBase. 1-(3,5-Dimethoxyphenyl)ethanol Spectra. [Link]

Sources

Comparative Guide: Catalytic Strategies for the Synthesis of 1-(3,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The synthesis of 1-(3,5-Dimethoxyphenyl)ethanol is a critical intermediate step in the production of stilbenoid derivatives, including resveratrol and pterostilbene analogs. For pharmaceutical applications, the enantiomeric purity of the alcohol often dictates biological activity. This guide compares three distinct catalytic methodologies: Asymmetric Transfer Hydrogenation (ATH) using Ru-complexes, Biocatalytic Reduction using Ketoreductases (KREDs), and Stoichiometric Chemical Reduction using Sodium Borohydride (NaBH4).

While NaBH4 offers the lowest barrier to entry for racemic synthesis, Biocatalysis is identified here as the superior method for large-scale, high-purity chiral synthesis (>99% ee), whereas Ru-ATH serves as the most versatile option for rapid method development in early-phase discovery.

Introduction: The Chemoselectivity Challenge

The reduction of 3,5-dimethoxyacetophenone presents specific challenges:

  • Enantioselectivity: Drug targets usually require a specific enantiomer (

    
     or 
    
    
    
    ).
  • Chemoselectivity: The electron-rich aromatic ring makes the system prone to over-reduction (ring hydrogenation) if heterogeneous metal catalysts (e.g., Pd/C, Pt/C) are used under aggressive conditions.

  • Steric/Electronic Effects: The meta-methoxy groups donate electron density, potentially altering the Lewis basicity of the carbonyl oxygen, affecting catalyst binding.

Mechanistic Comparison

The following diagram contrasts the hydride transfer mechanisms of the three primary methods.

G cluster_0 Method A: Ru-ATH (Noyori) cluster_1 Method B: Biocatalysis cluster_2 Method C: Chemical (Racemic) Substrate 3,5-Dimethoxyacetophenone Ru_Complex Ru(II)-TsDPEN (Metal-Ligand Bifunctional) Substrate->Ru_Complex Enzyme KRED/ADH (Active Site Binding) Substrate->Enzyme Borohydride NaBH4 (Nucleophilic Attack) Substrate->Borohydride Hydride_Ru Ru-H Transfer (Outer Sphere) Ru_Complex->Hydride_Ru Product 1-(3,5-Dimethoxyphenyl)ethanol Hydride_Ru->Product Chiral (95-97% ee) Cofactor NADPH u2192 NADP+ Enzyme->Cofactor Cofactor->Product Chiral (>99% ee) Borohydride->Product Racemic (0% ee)

Figure 1: Mechanistic divergence between metal-ligand bifunctional catalysis, enzymatic hydride transfer, and nucleophilic borohydride reduction.

Method A: Asymmetric Transfer Hydrogenation (ATH)

Best For: Early-phase discovery, organic solvent solubility, moderate scale-up.

The Catalyst System

The industry standard for this transformation is the Noyori-Ikariya type catalyst , specifically RuCl(p-cymene)[(S,S)-TsDPEN] .

  • Mechanism: Metal-ligand bifunctional catalysis. The amine proton on the ligand and the hydride on the ruthenium stabilize the transition state via hydrogen bonding, ensuring high face-selectivity.

  • Hydrogen Source: Formic acid/Triethylamine (HCOOH/Et3N) azeotrope is preferred over isopropanol to make the reaction irreversible (release of CO2 gas drives equilibrium).

Experimental Protocol

Reagents:

  • Substrate: 3,5-Dimethoxyacetophenone (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)

  • Solvent/Reductant: 5:2 Formic Acid/Triethylamine complex (azeotrope)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (if neat azeotrope is too viscous)

Step-by-Step:

  • Inerting: Charge a flame-dried Schlenk flask with the substrate (10 mmol, 1.80 g) and catalyst (0.05 mmol, 31 mg). Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed DCM (10 mL).

  • Initiation: Syringe in the HCOOH/Et3N azeotrope (3 mL) slowly at 0°C.

  • Reaction: Stir at room temperature (25°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

  • Quench: Dilute with water (20 mL) and extract with DCM (3 x 15 mL).

  • Purification: Wash combined organics with sat.

    
     (to remove residual formic acid) and brine. Dry over 
    
    
    
    . Concentrate in vacuo.

Performance Metrics:

  • Yield: 92–96%

  • Enantiomeric Excess (ee): 95–97% (S-enantiomer with S,S-ligand)[1]

  • TOF (Turnover Frequency): ~200

    
    
    

Method B: Biocatalytic Reduction (KREDs)

Best For: Commercial manufacturing, Green Chemistry requirements, highest optical purity.

The Catalyst System

Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offer superior stereocontrol. Commercial screening kits (e.g., Codexis, Evoxx) often identify variants of Lactobacillus brevis ADH (LbADH) or Thermoanaerobacter ADH that accept the bulky 3,5-dimethoxy motif.

  • Cofactor Recycling: Essential for cost efficiency. The enzyme requires NADPH. This is recycled in situ using a coupled enzyme system (Glucose Dehydrogenase - GDH) which oxidizes glucose to gluconolactone while reducing NADP+ back to NADPH.

Experimental Protocol

Reagents:

  • Substrate: 3,5-Dimethoxyacetophenone (500 mg)

  • Enzyme: KRED-P1-B05 (Generic placeholder for screened hit, approx 10 mg)

  • Cofactor: NADP+ (1 mg, catalytic)

  • Recycling System: GDH (5 mg) + Glucose (1.5 eq)

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0

  • Cosolvent: DMSO (5% v/v) to aid substrate solubility.

Step-by-Step:

  • Buffer Prep: Prepare 25 mL of KPi buffer (pH 7.0) containing 1 mM

    
     (stabilizer).
    
  • Substrate Solution: Dissolve substrate in DMSO (1.25 mL).

  • Reaction Assembly: In a reaction vessel, add the buffer, glucose (750 mg), and the cofactor (NADP+).

  • Enzyme Addition: Add the KRED and GDH enzymes. Stir gently to dissolve (do not vortex vigorously to avoid denaturing).

  • Start: Add the substrate/DMSO solution dropwise.

  • Incubation: Stir at 30°C @ 200 rpm. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid production lowers pH).

  • Workup: After 24h, add EtOAc (25 mL) and centrifuge to break the emulsion. Separate organic layer.[1]

Performance Metrics:

  • Yield: >98%

  • Enantiomeric Excess (ee): >99.5%[2][3]

  • E-Factor: <5 (Very Green)

Method C: NaBH4 Reduction (Baseline)

Best For: Racemic standards, non-clinical intermediates, low cost.

Experimental Protocol

Reagents:

  • Substrate: 3,5-Dimethoxyacetophenone (1.0 eq)

  • Reductant: Sodium Borohydride (

    
    ) (0.6 eq - theoretical is 0.25, excess ensures completion)
    
  • Solvent: Methanol (MeOH)

Step-by-Step:

  • Dissolve substrate (10 mmol) in MeOH (30 mL) and cool to 0°C.

  • Add

    
     (6 mmol) portion-wise over 10 minutes (exothermic, 
    
    
    
    evolution).
  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench with 1N HCl (carefully) until pH ~7.

  • Evaporate MeOH, extract aqueous residue with EtOAc.

Performance Metrics:

  • Yield: >95%

  • Enantiomeric Excess (ee): 0% (Racemic)

Comparative Analysis & Decision Matrix

Data Summary Table
MetricRu-ATH (Noyori)Biocatalysis (KRED)NaBH4 (Chemical)
Chirality High (95-97% ee)Excellent (>99% ee)None (Racemic)
Yield 92-96%>98%>95%
Reaction Time 12-24 h24-48 h2-4 h
Cost (Lab Scale) High (Ru metal)Moderate (Enzyme kit)Low
Scalability Good (Solvent handling)Excellent (Aqueous)Excellent
Green Metric Moderate (Organic solvents)High (Water, biodegradable)Low (Boron waste)
Decision Workflow

Use the following logic to select the appropriate catalyst for your campaign.

DecisionTree Start Start: Synthesis Requirement IsChiral Is Enantiopurity Required? Start->IsChiral Racemic Use NaBH4 (Fast, Cheap) IsChiral->Racemic No Scale Scale of Reaction? IsChiral->Scale Yes SmallScale < 10g / Discovery Phase Scale->SmallScale Small LargeScale > 100g / Process Dev Scale->LargeScale Large RuRoute Use Ru-TsDPEN (ATH) (Fast setup, standard solvents) SmallScale->RuRoute BioRoute Use KRED/ADH (Screen required, superior ee%, Green) LargeScale->BioRoute

Figure 2: Strategic decision tree for catalyst selection based on project phase and chirality requirements.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][5] Accounts of Chemical Research, 30(2), 97–102. Link

  • Morris, D. J., et al. (2004). Asymmetric Transfer Hydrogenation of 1,3-Alkoxy/Aryloxy Propanones Using Tethered Arene/Ru(II)/TsDPEN Complexes. Tetrahedron Letters. (Contextual grounding for alkoxy-substituted ketone reduction). Link

  • Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry, 13, 226-265. (Review of KRED mechanisms and cofactor recycling). Link

  • Zeynizadeh, B. (2003). NaBH4/Charcoal: A New Synthetic Method for Mild and Convenient Reduction. Bulletin of the Chemical Society of Japan. Link

  • Wu, X., et al. (2005). Aqueous Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Rhodium and Iridium Complexes. Chemistry – A European Journal. (Demonstrates viability of ATH in aqueous media for substituted acetophenones). Link

Sources

relative reactivity of 1-(3,5-Dimethoxyphenyl)ethanol compared to similar alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta-Paradox"

For researchers transitioning from standard benzylic alcohols to 1-(3,5-Dimethoxyphenyl)ethanol , a common pitfall is assuming that the presence of two electron-donating methoxy groups confers high reactivity in carbocation-based transformations (e.g., SN1 substitutions, acid-catalyzed dehydrations).

This assumption is incorrect. Unlike its isomer 1-(3,4-dimethoxyphenyl)ethanol (veratryl alcohol), the 3,5-isomer is deactivated toward benzylic carbocation formation relative to unsubstituted 1-phenylethanol. This guide details the mechanistic basis of this "meta-paradox" and provides calibrated experimental protocols to compensate for its distinct reactivity profile.

Core Reactivity Takeaways
Feature1-(3,5-Dimethoxyphenyl)ethanol1-(4-Methoxyphenyl)ethanol1-Phenylethanol
Electronic Nature Electron-Poor Benzylic CenterElectron-Rich Benzylic CenterNeutral Standard
SN1 Rate Slow (

)
Fast (

)
Baseline (

)
Primary Mechanism Mixed SN1/SN2 or E2Dominant SN1 / E1SN1 / E1
Oxidation Potential Facile (Ring-assisted)FacileModerate

Electronic Structure & Mechanistic Basis

To design effective experiments, one must quantify the electronic influence of the substituents. We utilize Hammett Substituent Constants (


)  to predict the stability of the benzylic transition state.
Hammett Analysis

The reactivity of benzylic alcohols in cationic processes depends on the ability of the ring to stabilize the developing positive charge at the


-carbon.
  • Methoxy Resonance (

    
    ):  Only effective at ortho and para positions.
    
  • Methoxy Induction (

    
    ):  Electron-withdrawing at all positions.
    

In the 3,5-substitution pattern , the methoxy groups are located at the meta positions relative to the benzylic carbon. Consequently, the resonance overlap is geometrically impossible. The substituent effect is purely inductive (electron-withdrawing).



Since


, the 3,5-dimethoxy ring destabilizes  the benzylic cation compared to a phenyl ring (

). In contrast, the 4-methoxy isomer has

, providing massive stabilization.
Mechanistic Visualization

The following diagram illustrates why the 3,5-isomer fails to stabilize the cation, leading to higher activation energy (


).

G cluster_0 4-Methoxy (Stabilized) cluster_1 3,5-Dimethoxy (Destabilized) Para 1-(4-Methoxyphenyl)ethanol Para_Cat Cation Intermediate (Resonance Stabilized) Para->Para_Cat -OH (Fast) Resonance Lone pair on Oxygen delocalizes to Benzylic C+ Para_Cat->Resonance Meta 1-(3,5-Dimethoxyphenyl)ethanol Meta_Cat Cation Intermediate (Inductively Destabilized) Meta->Meta_Cat -OH (Slow/High Ea) Induction No Resonance overlap. Inductive withdrawal only. Meta_Cat->Induction

Caption: Comparative stability of cationic intermediates. The 4-methoxy isomer enjoys direct resonance stabilization, while the 3,5-isomer suffers from inductive destabilization.

Comparative Reactivity Guide

A. Solvolysis and Nucleophilic Substitution (SN1 vs SN2)

In reactions converting the alcohol to a halide (e.g., using HCl or SOCl2) or ether (acid-catalyzed etherification):

  • 1-(4-Methoxyphenyl)ethanol: Reacts rapidly via SN1. The carbocation is so stable that reaction often occurs at room temperature with weak acids.

  • 1-(3,5-Dimethoxyphenyl)ethanol: Reacts sluggishly via SN1. The destabilized cation forces the reaction to rely more on SN2 character or requires higher temperatures/stronger acids to surmount the SN1 barrier.

    • Experimental Implication: Avoid weak leaving groups. Use activation (e.g., Mesylate/Tosylate) to facilitate SN2 displacement if chirality needs to be preserved, or use harsh acid conditions if racemization is acceptable.

B. Dehydration (Alkene Synthesis)

Dehydration to 3,5-dimethoxystyrene is a common target.

  • Standard Protocol (H2SO4/Heat): While 1-phenylethanol dehydrates easily at 170°C (or lower with catalysis), the 3,5-isomer requires strict control. The carbocation is reluctant to form, but once formed, the proton elimination is fast.

  • Risk: Because higher temperatures are required to initiate ionization, competitive polymerization of the electron-rich styrene product is a significant risk.

  • Recommendation: Use a catalytic amount of p-TsOH in refluxing toluene with a Dean-Stark trap to remove water continuously, driving the equilibrium without exposing the sensitive monomer to concentrated mineral acids.

C. Oxidation

Unlike cationic reactions, oxidation (e.g., to 3,5-dimethoxyacetophenone) is generally facile . The electron-rich nature of the ring (via


-donation into the ring, even if not the benzylic center) makes the benzylic C-H bond susceptible to radical abstraction or hydride transfer mechanisms.
  • Reagents: MnO2, PCC, or Swern oxidation work with high efficiency comparable to or better than 1-phenylethanol.

Experimental Protocols

Protocol A: Synthesis of 3,5-Dimethoxystyrene (Dehydration)

Designed to overcome the high activation barrier while preventing polymerization.

Reagents:

  • 1-(3,5-Dimethoxyphenyl)ethanol (10.0 mmol)

  • p-Toluenesulfonic acid monohydrate (0.5 mmol, 5 mol%)

  • Toluene (50 mL)

  • Inhibitor: BHT (2,6-di-tert-butyl-4-methylphenol) (10 mg)

Workflow:

  • Setup: Equip a 100 mL Round Bottom Flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charge: Add the alcohol, toluene, p-TsOH, and BHT. Note: BHT is critical to prevent polymerization of the styrene product at reflux temperatures.

  • Reflux: Heat to vigorous reflux (bath temp ~120°C). Monitor water collection in the trap.

  • Timeline: Unlike the 4-methoxy analog (which might finish in 30 mins), expect reaction times of 2–4 hours due to the slower ionization rate.

  • Workup: Cool to RT. Wash with sat. NaHCO3 (2 x 20 mL) to remove acid catalyst. Dry organic layer over MgSO4.

  • Isolation: Concentrate under reduced pressure. Purify via short-path distillation or silica plug (Hexanes:EtOAc 9:1).

Protocol B: Chlorination (SN1/SN2 Hybrid)

Comparison of conditions required for conversion to benzyl chloride.

SubstrateReagentTempTimeYield
1-(4-Methoxyphenyl)ethanolConc. HCl0°C10 min>95%
1-PhenylethanolConc. HCl25°C1 h~85%
1-(3,5-Dimethoxyphenyl)ethanol SOCl2 / Pyridine Reflux 2 h ~80%

Note: The 3,5-isomer fails to react cleanly with conc. HCl alone due to poor cation stability/solubility; Thionyl chloride (SOCl2) is required to force the leaving group conversion.

Visualizing the Reaction Pathway

The following diagram depicts the energy landscape for the dehydration reaction, highlighting the higher barrier for the 3,5-isomer.

ReactionCoordinate Start Reactant (Alcohol) TS_Meta TS (3,5-DiOMe) High Energy Start->TS_Meta Slow TS_Para TS (4-OMe) Low Energy Start->TS_Para Fast Inter_Meta Cation (3,5) Unstable TS_Meta->Inter_Meta Inter_Para Cation (4) Stable TS_Para->Inter_Para Product Product (Styrene) Inter_Meta->Product Inter_Para->Product

Caption: Reaction coordinate diagram. The red path (3,5-isomer) faces a higher activation energy barrier to form the carbocation compared to the green path (4-isomer).

References

  • PubChem. 1-(3,5-dimethoxyphenyl)ethanol Compound Summary. National Library of Medicine. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations. Journal of Organic Chemistry (via Kiku.dk/RSC). [Link]

  • Clark, J. (2023). The Dehydration of Ethanol. Chemistry LibreTexts. [Link]

Technical Comparison: 1-(3,5-Dimethoxyphenyl)ethanol vs. 1-(3,4-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two isomeric secondary alcohols: 1-(3,5-dimethoxyphenyl)ethanol (Resorcinol series) and 1-(3,4-dimethoxyphenyl)ethanol (Veratrole series). While they share the same molecular formula (


), their distinct substitution patterns dictate divergent electronic behaviors, spectroscopic signatures, and applications in drug discovery.
  • The 3,4-Isomer is a classic lignin model and pharmaceutical intermediate, characterized by electron-rich, asymmetric activation suitable for oxidative coupling.

  • The 3,5-Isomer features

    
     symmetry in the aromatic ring, serving as a critical scaffold in the synthesis of cannabinoids, stilbenoids (e.g., resveratrol analogs), and specific polymer additives.
    

Structural & Electronic Analysis

The core difference lies in the positioning of the methoxy groups relative to the ethanol side chain. This substitution pattern fundamentally alters the electronic resonance and steric environment.

Electronic Activation Map
  • 3,4-Dimethoxy (Veratryl): The methoxy groups are ortho to each other. They donate electron density into the ring, activating positions 2, 5, and 6. This creates an electron-rich system highly susceptible to electrophilic aromatic substitution and oxidation.

  • 3,5-Dimethoxy (Resorcinyl): The methoxy groups are meta to each other. They synergistically activate the positions ortho to themselves (positions 2, 4, 6) but do so in a symmetric fashion. Position 4 is sterically accessible and doubly activated, making it a "hotspot" for formylation or halogenation.

ElectronicMap cluster_34 3,4-Isomer (Veratryl) cluster_35 3,5-Isomer (Resorcinyl) Veratryl 1-(3,4-Dimethoxyphenyl)ethanol (Asymmetric) V_Act Activates pos. 2, 5, 6 (Oxidation Prone) Veratryl->V_Act Resonance (+M) Comparison Key Difference V_Act->Comparison Redox Active Resorcinyl 1-(3,5-Dimethoxyphenyl)ethanol (Symmetric) R_Act Activates pos. 2, 4, 6 (Synergistic Activation) Resorcinyl->R_Act Double Meta (+M) R_Act->Comparison Electrophilic Trap

Figure 1: Electronic activation mapping showing the divergent reactivity hotspots driven by methoxy positioning.

Physicochemical Properties & Characterization

Accurate differentiation between these isomers is critical, particularly during the analysis of crude reaction mixtures or natural product isolates.

Comparative Data Table
Property1-(3,4-Dimethoxyphenyl)ethanol1-(3,5-Dimethoxyphenyl)ethanol
CAS Number 5653-65-614950-55-1
Common Name

-Methylveratryl alcohol
3,5-Dimethoxy-

-methylbenzyl alcohol
Appearance White crystalline solid or viscous oilColorless to pale yellow oil
Melting Point 34–36 °C [1]< 25 °C (Typically liquid at RT)

H NMR (Aromatic)
Multiplet (3H):

6.8–7.0 ppm.Shows ABX system (d, dd, d).
Two Signals (3H):

~6.5 ppm (2H, d) &

~6.3 ppm (1H, t).Distinct 2:1 integration ratio.
Solubility Soluble in alcohols, CHCl

, EtOAc.
Soluble in alcohols, CHCl

, EtOAc.
Stability Sensitive to acid (forms styrene).Stable, but prone to electrophilic attack.
Spectroscopic Distinction

The


H NMR  provides the most reliable identification method:
  • 3,5-Isomer: Look for a "doublet (2H) and triplet (1H)" pattern in the aromatic region (

    
     Hz). This signifies the symmetry of the protons at positions 2/6 and the unique proton at position 4.
    
  • 3,4-Isomer: Displays a complex multiplet pattern typical of 1,2,4-trisubstituted benzenes.

Synthetic Pathways & Protocols

Both isomers are typically synthesized via the reduction of their corresponding acetophenones.[1] However, for pharmaceutical applications, enantiopurity is often required.[2] The following protocol outlines a scalable reduction followed by enzymatic kinetic resolution (EKR).

Protocol A: Chemical Reduction (Racemic)

Target: Conversion of Acetophenone to Alcohol.

  • Dissolution: Dissolve 10 mmol of the starting acetophenone (3,4- or 3,5-dimethoxyacetophenone) in 30 mL of Methanol (MeOH).

  • Reduction: Cool to 0°C. Slowly add Sodium Borohydride (

    
    , 0.6 eq) over 15 minutes to minimize exotherms.
    
  • Quench: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3). Quench with 1N HCl until pH 7.

  • Workup: Evaporate MeOH. Extract aqueous residue with Dichloromethane (DCM). Dry over

    
     and concentrate.
    
    • Yield: Typically >95%.[1][3]

Protocol B: Enzymatic Kinetic Resolution (Chiral)

Target: Separation of (R) and (S) enantiomers using Lipase. Lipases (e.g., Candida antarctica Lipase B - CALB) are highly effective for these substrates [2].

  • Setup: Suspend racemic alcohol (1 g) and Vinyl Acetate (3 eq, acyl donor) in dry Toluene or MTBE.

  • Catalysis: Add immobilized CALB (Novozym 435, 20 mg/mmol substrate).

  • Incubation: Shake at 30–40°C. The lipase selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted.

  • Separation: Filter off the enzyme. Separate the (S)-alcohol from the (R)-acetate via column chromatography.

SynthesisWorkflow Start Starting Material (Dimethoxyacetophenone) Red Reduction (NaBH4 / MeOH) Start->Red Racemic Racemic Alcohol (±)-1-(Ar)ethanol Red->Racemic Enz Kinetic Resolution (CALB Lipase + Vinyl Acetate) Racemic->Enz Products Mixture: (S)-Alcohol + (R)-Acetate Enz->Products Sep Chromatographic Separation Products->Sep FinalS Pure (S)-Alcohol Sep->FinalS FinalR Pure (R)-Acetate (Hydrolysis -> (R)-Alcohol) Sep->FinalR

Figure 2: Workflow for the synthesis and enzymatic resolution of dimethoxyphenylethanols.

Reactivity & Performance Profile

Acid-Catalyzed Dehydration

Both isomers are benzylic alcohols, making them prone to dehydration under acidic conditions to form styrene derivatives.

  • 3,4-Isomer: The electron-donating methoxy group at the para position (relative to the alkyl chain) strongly stabilizes the benzylic carbocation intermediate. This makes the 3,4-isomer more sensitive to acid-catalyzed dehydration or substitution than the 3,5-isomer.

  • Precaution: Avoid strong mineral acids during workup; use buffered solutions.

Applications in Drug Discovery
  • Lignin Model Compounds (3,4-Isomer): The 3,4-dimethoxy motif mimics the guaiacyl/veratryl units in lignin. This isomer is extensively used to study lignin depolymerization mechanisms and redox shuttle catalysis [3].

  • Pharmacophore Scaffolds (3,5-Isomer): The 3,5-dimethoxy motif is a privileged structure in medicinal chemistry, often mimicking the resorcinol ring of Cannabidiol (CBD) and Resveratrol . Derivatives of the 3,5-isomer are investigated for antioxidant activity and as intermediates for polyketide synthase inhibitors [4].

References

  • Biosynth. (2025). 1-(3,4-Dimethoxyphenyl)ethanol Product Data. Retrieved from .

  • Mishra, M. et al. (2021).[4] Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates. Politecnico di Milano. Retrieved from .

  • Google Patents. (1999). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. Patent WO1999006343A1. Retrieved from .

  • PubChem. (2025).[5][6] 1-(3,5-Dimethoxyphenyl)ethanol Compound Summary. National Library of Medicine. Retrieved from .

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as 1-(3,5-Dimethoxyphenyl)ethanol, requires a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep dive into the rationale and procedures for selecting and using Personal Protective Equipment (PPE), ensuring that your work is not only groundbreaking but also fundamentally safe.

While specific toxicological data for 1-(3,5-Dimethoxyphenyl)ethanol is not extensively documented in readily available literature, a prudent approach dictates that we treat it with the caution reserved for substances with unknown hazards.[1] This principle, combined with an analysis of structurally similar compounds, forms the basis of our safety protocols.

Foundational Safety: Engineering Controls

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The first and most effective measures are engineering controls. For a compound like 1-(3,5-Dimethoxyphenyl)ethanol, which is likely a solid or liquid at room temperature, all handling should be conducted within a certified chemical fume hood.[2] This primary containment system is essential to minimize inhalation exposure to any potential vapors, aerosols, or dusts. Furthermore, ensure that a safety shower and eyewash station are readily accessible and unobstructed.[3]

Hazard Assessment of 1-(3,5-Dimethoxyphenyl)ethanol and Analogs

A comprehensive hazard assessment is the cornerstone of an effective PPE strategy. Given the limited specific data for 1-(3,5-Dimethoxyphenyl)ethanol, we will extrapolate from related aromatic alcohols and methoxy- or fluoro-substituted phenyl ethanols.

  • Skin and Eye Irritation: Structurally similar compounds, such as 1-(3,5-Difluorophenyl)ethanol and 2-Isopropylamino-1-(3-methoxyphenyl)ethanol, are classified as skin and eye irritants.[3][4] It is therefore logical to assume that 1-(3,5-Dimethoxyphenyl)ethanol poses a similar risk. Contact can lead to redness, itching, and inflammation.[5]

  • Respiratory Irritation: These related compounds may also cause respiratory tract irritation if inhaled.[3][4][6]

  • Flammability: While detailed flammability data is not available for this specific compound, its parent structure, ethanol, is a flammable liquid.[7][8] Although the larger molecular structure of 1-(3,5-Dimethoxyphenyl)ethanol likely increases its flash point compared to ethanol, it should still be handled away from ignition sources.[6]

  • Unknown Long-Term Effects: For many research chemicals, chronic toxicity data is unavailable.[1] Therefore, minimizing exposure is paramount to mitigate any potential long-term health risks.

This assessment leads to a clear directive: prevent all direct contact with the substance. This includes skin contact, eye exposure, and inhalation.

Selecting the Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all exercise. It is a risk-based decision process. The following diagram illustrates the logical flow for determining the necessary level of protection.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 1-(3,5-Dimethoxyphenyl)ethanol Assess Assess Hazards: - Skin/Eye Irritant (assumed) - Respiratory Irritant (assumed) - Unknown Chronic Effects Start->Assess Hand Hand Protection: Nitrile or Neoprene Gloves (Double-gloving recommended) Assess->Hand Prevent Skin Contact Eye Eye/Face Protection: Chemical Splash Goggles (Face shield for splash risk) Assess->Eye Prevent Eye Contact Body Body Protection: Chemical-resistant Lab Coat (Closed-toe shoes mandatory) Assess->Body Prevent Body Contact Resp Respiratory Protection: (Typically not required in fume hood) Consult EHS for high-energy ops Assess->Resp Prevent Inhalation

Caption: PPE selection workflow based on hazard assessment.

Hand Protection: Your Primary Contact Barrier

Gloves are the most critical piece of PPE for handling this compound. The choice of material is crucial for preventing chemical permeation.

Causality: While specific permeation data for 1-(3,5-Dimethoxyphenyl)ethanol is unavailable, we can make an informed decision based on its chemical class (aromatic alcohol). For alcohols and many organic solvents, nitrile and neoprene gloves offer good protection.[9] Latex gloves, while offering dexterity, are generally not recommended due to potential allergic reactions and poorer resistance to many organic chemicals.[9]

Protocol:

  • Inspect Gloves: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[10]

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Double-Gloving: For handling anything beyond milligram quantities or for extended procedures, double-gloving is highly recommended. This practice provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.[11]

  • Removal: Use proper technique to remove gloves, avoiding contact between the contaminated outer surface and your skin.[10]

  • Disposal: Dispose of used gloves in the designated hazardous waste container. Never reuse disposable gloves.[10]

Glove Compatibility Summary for Related Chemicals

Glove Material Chemical Class (Alcohols) Recommendation Rationale
Nitrile Alcohols, Aromatic Compounds Very Good Offers good resistance to a wide range of chemicals, including alcohols and oils, with excellent puncture resistance.[9]
Neoprene Alcohols, Acids, Alkalis Good Provides good pliability and dexterity with broad chemical resistance.[9]
Butyl Ketones, Esters, Aldehydes Very Good Excellent for handling many organic compounds, though may be less dexterous.[9]

| Natural Rubber (Latex) | Water solutions of acids, alkalis, salts | Poor (Not Recommended) | Prone to degradation by many organic solvents and can cause allergic reactions.[9] |

This table is based on general chemical resistance charts. Always consult the specific manufacturer's data for the gloves you are using.[12][13]

Eye and Face Protection: Shielding Against Splashes and Vapors

Given the assumed irritant nature of 1-(3,5-Dimethoxyphenyl)ethanol, robust eye protection is mandatory.

Causality: Standard safety glasses do not provide a sufficient barrier against chemical splashes or vapors. Chemical splash goggles, which form a seal around the eyes, are required to prevent accidental exposure.[14][15]

Protocol:

  • Mandatory Goggles: Wear ANSI Z87.1-rated chemical splash goggles whenever handling the compound, regardless of the quantity.

  • Face Shield: When there is a significant risk of splashing (e.g., transferring larger volumes, heating solutions, or reacting under pressure), a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[3][15]

Body and Respiratory Protection

Body Protection: A standard flame-resistant lab coat should be worn and fully buttoned. It should be supplemented with a chemical-resistant apron if there is a high potential for splashing. Ensure you are wearing long pants and closed-toe shoes.[3]

Respiratory Protection: When working within a certified chemical fume hood, additional respiratory protection is typically not required. However, if you are performing a high-energy operation (e.g., sonication, rotary evaporation outside of a contained system) that could generate aerosols, or if you are cleaning up a significant spill outside of a fume hood, consult your institution's Environmental Health and Safety (EHS) department. They will determine if a respirator (e.g., an N95 for particulates or a cartridge respirator for organic vapors) is necessary and ensure you are properly fit-tested as required by OSHA.[16]

Operational Plan: From Set-up to Disposal

A safe workflow is a self-validating system where each step reinforces safety.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment and PPE.

  • Donning PPE:

    • First, don your lab coat and ensure it is buttoned.

    • Next, put on your chemical splash goggles.

    • Finally, don your inner and then outer pair of gloves, pulling the cuffs of the gloves over the cuffs of your lab coat.[11]

  • Handling the Chemical:

    • Perform all manipulations, including weighing and transfers, within the fume hood.

    • If weighing a solid, use a microbalance within the hood or an enclosure to prevent dispersal of dust.

    • Keep all containers of 1-(3,5-Dimethoxyphenyl)ethanol sealed when not in use.[4]

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Seal all waste containers.

  • Doffing PPE (in order):

    • Outer Gloves: Remove the outer pair of gloves while still in the fume hood or designated doffing area, disposing of them in the hazardous waste container.

    • Lab Coat: Remove your lab coat, turning it inside out to contain any surface contamination.

    • Goggles/Face Shield: Remove eye and face protection.

    • Inner Gloves: Finally, remove the inner pair of gloves using the proper technique and dispose of them.

    • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Chemical Waste: All solutions and unused solid 1-(3,5-Dimethoxyphenyl)ethanol must be disposed of as hazardous chemical waste.[8] Do not pour any amount down the drain.[8] Collect waste in a designated, properly labeled, and sealed container.[17]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes used to clean up minor spills, must be disposed of in the solid hazardous waste stream.[17]

  • Empty Containers: "Empty" containers that held 1-(3,5-Dimethoxyphenyl)ethanol are still considered hazardous waste and must be disposed of accordingly, unless they have been triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[17]

By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and your research. This proactive and informed approach to PPE is the hallmark of a trustworthy and expert scientific practice.

References

  • Synquest Labs. 1-(3,5-Difluorophenyl)ethanol Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Ethanol.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Isopropylamino-1-(3-methoxyphenyl)ethanol.
  • Hoffman Fine Chemicals. 1-(3,5-Dimethoxyphenyl)ethanol.
  • Stanford Environmental Health & Safety. Ethanol Factsheet.
  • CDN Isotopes. Safety Data Sheet - 2-Methoxy-d3-ethanol-1,1,2,2-d4.
  • VA.gov. SRS-008 – Chemical Disposal Standard Operating Procedures (SOP).
  • Cayman Chemical. Safety Data Sheet - 3-methoxy PCP (hydrochloride).
  • Thomasnet. How to Choose PPE for Chemical Work.
  • Capot Chemical. MSDS of (R)-1-(3-Methoxyphenyl)ethanol.
  • AK Scientific, Inc. 1-(3-Nitrophenyl)ethanol Safety Data Sheet.
  • Environmental Health and Safety, The University of Texas at Dallas. OSHA Glove Selection Chart.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
  • National Institute for Occupational Safety and Health (NIOSH). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • MCR Safety. Understanding Solvents and PPE for Chemical Safety.
  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Harmony Lab & Safety Supply. Gloves Chemical Resistance Chart.
  • Environment, Health and Safety, University of California, Berkeley. Ansell Chemical Resistance Glove Chart.

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.